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  • Product: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
  • CAS: 1936431-65-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular and chemical properties, a robust synthetic pathway, methods for its structural elucidation, and discusses its potential applications based on the known bioactivities of related structures.

Core Molecular Attributes

PropertyValueSource
Molecular Formula C₁₀H₁₀FN₃Inferred from isomer data
Molecular Weight 191.20 g/mol Inferred from isomer data[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar anilines
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and chloroformGeneral knowledge of similar anilines

Synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

The synthesis of pyrazole-substituted anilines is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2][3][4] This method offers a versatile and efficient means to form the C-C bond between the aniline and pyrazole rings.

A plausible synthetic route for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline involves the Suzuki-Miyaura coupling of a boronic acid or ester derivative of 1-methyl-1H-pyrazole with a halogenated 2-fluoroaniline.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-2-fluoroaniline (or a suitable alternative halogenated 2-fluoroaniline)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 3-bromo-2-fluoroaniline (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add the base (2 equivalents) and the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of a palladium catalyst with appropriate ligands (like dppf) is crucial for an efficient catalytic cycle in the Suzuki-Miyaura reaction.

  • Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Synthesis Workflow Diagram:

Synthesis_Workflow Reactant1 3-Bromo-2-fluoroaniline Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 1-Methyl-4-(pinacolato)boron-1H-pyrazole Reactant2->Reaction Catalyst Pd(dppf)Cl2, Base Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Purification->Product

Caption: Suzuki-Miyaura coupling for synthesis.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyrazole rings, as well as a singlet for the methyl group on the pyrazole ring. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbon atoms in the aniline and pyrazole rings. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the aniline ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings.

Potential Applications in Drug Discovery

Both pyrazole and aniline moieties are prevalent in a wide range of biologically active compounds.[5][6] The combination of these two scaffolds in 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline suggests its potential as a valuable building block in drug discovery.

  • Kinase Inhibitors: Many pyrazole derivatives have been developed as inhibitors of various kinases, which are key targets in cancer therapy. The aniline portion of the molecule can be further functionalized to interact with the hinge region of the kinase active site.

  • Antimicrobial Agents: Pyrazole-containing compounds have shown a broad spectrum of antimicrobial and antifungal activities.[5]

  • Central Nervous System (CNS) Agents: The pyrazole scaffold is also found in drugs targeting the central nervous system.

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its biological target.[7]

Potential Drug Discovery Pathway:

Drug_Discovery_Pathway Start 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Screening Biological Screening (e.g., Kinase Assays) Modification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: From building block to drug candidate.

Conclusion

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structure can be unequivocally determined by standard spectroscopic techniques. The inherent biological potential of its constituent pyrazole and aniline moieties, augmented by the presence of a fluorine substituent, makes it a valuable asset for medicinal chemists and drug discovery professionals. Further investigation into the derivatization and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

  • PubChem. 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022, M1483. [Link]

  • Journal of Organic Chemistry of the USSR (English Transl
  • Wang, et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Yousif, D., et al.
  • Journal of Heterocyclic Chemistry.
  • U.S.
  • Journal of Medicinal Chemistry.
  • Organic & Biomolecular Chemistry.
  • PubChem. 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Journal of Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • Chevallier, F., et al. N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Organic & Biomolecular Chemistry.
  • Journal of the American Chemical Society.
  • CompTox Chemicals Dashboard. 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline. U.S. Environmental Protection Agency. [Link]

  • PubChemLite. 3-fluoro-4-(1h-pyrazol-1-yl)aniline. [Link]

  • Journal of Fluorine Chemistry.
  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Pharmaffiliates. (R)-3-(1-(2-Chloro-3-fluoro-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)phenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. [Link]

  • PubChemLite. 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. [Link]

  • PubChemLite. 2,2,2-trifluoro-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine. [Link]

  • Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022, M1483. [Link]

Sources

Exploratory

Solubility profile of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline in organic solvents

Strategic Solubility Profiling of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Executive Summary & Strategic Context 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a critical structural motif in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Solubility Profiling of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Executive Summary & Strategic Context

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a critical structural motif in the synthesis of next-generation kinase inhibitors (e.g., BRAF, MEK, or ERK inhibitors analogous to Encorafenib).[1] The presence of the ortho-fluorine atom relative to the aniline amine and the pyrazole ring introduces unique electronic and steric properties that significantly influence its solid-state behavior and solubility profile.[1]

Unlike simple anilines, this molecule possesses a "push-pull" electronic system:[1]

  • H-Bond Donor: The aniline primary amine (-NH₂).[1]

  • H-Bond Acceptors: The pyrazole nitrogens (specifically N-2) and the fluorine atom.[1]

  • Lipophilicity Modulator: The fluorine atom increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and lattice energy compared to the non-fluorinated analog, often resulting in lower solubility in polar protic solvents and higher solubility in aprotic media.
    

This guide details the rigorous, self-validating protocol required to generate the definitive solubility profile for this intermediate, addressing the lack of public thermodynamic data for this specific CAS.

Structural Analysis & Predicted Solubility Behavior

Before initiating wet-lab experiments, a structural analysis informs solvent selection.[1]

FeatureEffect on SolubilityTarget Solvents
Pyrazole Ring Increases polarity & ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

stacking potential.
Good: DMSO, DMF, NMP (High Dipolar Aproticity).[1]
Aniline (-NH₂) H-bond donor; susceptible to oxidation.[1]Moderate: Methanol, Ethanol, IPA (Protic).[1]
Ortho-Fluorine Increases crystal lattice energy (stronger packing).[1]Poor: Water, Hexane (Too polar/Too non-polar).[1]
Methyl Group Slight lipophilic contribution.[1]Variable: Ethyl Acetate, Acetone, THF.[1]

Hypothesis: The compound will exhibit a U-shaped solubility curve relative to solvent polarity, with peak solubility in dipolar aprotic solvents (DMSO) and minima in water and non-polar hydrocarbons (Heptane).[1]

Experimental Protocol: The "Tiered" Determination Strategy

To ensure data integrity, we employ a Dynamic Laser Monitoring method for rapid screening, validated by Static Equilibrium (Shake-Flask) for critical data points.[1]

Phase 1: Solid-State Characterization (Pre-Requisite)

Why: Polymorphism is rampant in pyrazole derivatives.[1] Solubility data is meaningless if the crystal form changes during the experiment.[1]

  • XRPD (X-Ray Powder Diffraction): Record the diffractogram of the raw material.[1]

  • DSC (Differential Scanning Calorimetry): Determine the melting point (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and enthalpy of fusion (
    
    
    
    ).
    • Expectation: A sharp endotherm.[1] If a pre-melt exotherm is observed, the material may be amorphous or metastable.[1] Stop and recrystallize before solubility testing.

Phase 2: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105.[1]

Workflow:

  • Preparation: Add excess solid (~500 mg) to 10 mL of selected solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–72 hours.
    
    • Critical Check: Ensure solid phase is always present.[1] If fully dissolved, add more solid.[1]

  • Sampling: Stop stirring and allow settling (or centrifuge at temperature).

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Analyze filtrate via HPLC-UV (detecting at

    
     nm).
    
    • Why HPLC? Gravimetric methods are prone to error with high-boiling solvents (DMSO) or solvate formation.[1]

Phase 3: Dynamic Solubility (Polythermal Method)

For rapid generation of Temperature vs. Solubility curves.[1]

  • Prepare a mixture of known composition (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • Heat slowly (0.5 K/min) until dissolution (clear point).

  • Cool slowly until precipitation (cloud point).[1]

  • The average or the clear point is taken as the saturation temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive process model, fit the data to the Modified Apelblat Equation . This model is empirically superior for correlating solubility of polar organics in pure solvents.[1]

The Modified Apelblat Equation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    

Thermodynamic Parameters (Van't Hoff Analysis): Calculate the enthalpy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and entropy (

) of solution to understand the driving forces. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">

  • Endothermic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Solubility increases with temperature (Typical for this class).
    
  • Exothermic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Solubility decreases with temperature (Rare, but possible in specific solvate-forming systems).
    

Visualization of the Solubility Workflow

The following diagram illustrates the decision logic for the solubility profiling campaign.

SolubilityProtocol Start Start: 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline SS_Char Solid State Characterization (XRPD, DSC) Start->SS_Char Polymorph_Check Is Material Crystalline & Stable? SS_Char->Polymorph_Check Recryst Recrystallize to Stable Form Polymorph_Check->Recryst No Solvent_Select Select Solvents: 1. Polar Protic (MeOH, EtOH) 2. Polar Aprotic (DMSO, DMF) 3. Esters (EtOAc) Polymorph_Check->Solvent_Select Yes Recryst->SS_Char Exp_Method Equilibrium Method (Shake-Flask) 24-72h @ T1, T2, T3 Solvent_Select->Exp_Method Analysis HPLC Quantification (Check Mass Balance) Exp_Method->Analysis Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Modeling Output Solubility Profile & Crystallization Design Space Modeling->Output

Figure 1: Strategic workflow for determining the solubility profile of the target intermediate.

Application: Solvent Selection for Crystallization

Based on the predicted profile of the 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline structure:

OperationRecommended Solvent SystemRationale
Reaction Solvent DMF or DMAc High solubility ensures homogeneity; high boiling point allows thermal activation.[1]
Crystallization (Anti-solvent) DMSO / Water Dissolve in DMSO (high solubility), add Water (anti-solvent, low solubility) to crash out product.[1]
Crystallization (Cooling) Ethanol or IPA Moderate solubility with strong temperature dependence (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) maximizes yield upon cooling.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) if possible, as pyrazoles can form stable solvates that are difficult to dry, complicating the regulatory profile of the API.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility prediction).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link[1]

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data, 59(5), 1605-1609.[1] (Methodology reference for kinase inhibitor solubility). Link[1]

Sources

Foundational

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline CAS number and chemical synonyms

The following technical guide details the chemical identity, synthesis, and application of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a specialized biaryl intermediate used in the development of small-molecule kinase...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a specialized biaryl intermediate used in the development of small-molecule kinase inhibitors.

Core Identity & Synthetic Methodologies for Drug Discovery

Executive Summary

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a high-value pharmacophore intermediate, primarily utilized in the synthesis of ATP-competitive kinase inhibitors targeting FGFR, VEGFR, and RET pathways. Its structure features an electron-rich pyrazole moiety coupled to a fluoro-substituted aniline, providing a critical "hinge-binding" or "solvent-front" interaction motif in medicinal chemistry. This guide outlines its chemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and quality control protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound is a biaryl system where a 1-methyl-1H-pyrazole ring is attached at the 3-position of a 2-fluoroaniline core.

PropertySpecification
Chemical Name 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
Common Synonyms 3-(1-Methyl-1H-pyrazol-4-yl)-2-fluoroaniline; 2-Fluoro-3-(1-methylpyrazol-4-yl)benzenamine
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Precursor A (Halide) 3-Bromo-2-fluoroaniline (CAS: 58534-95-5)
Precursor B (Boronate) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)
Predicted LogP ~1.5 – 1.8
Appearance Off-white to pale yellow solid (upon purification)

Note on CAS: While the specific CAS for the final product is often proprietary or indexed under specific patent libraries (e.g., related to indolizine or repotrectinib analogs), the compound is universally synthesized from the commercially available precursors listed above.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust method for generating this intermediate is the palladium-catalyzed cross-coupling of an aryl halide with a heteroaryl boronic ester. The presence of the ortho-fluorine atom on the aniline ring can sterically hinder the reaction, necessitating high-activity catalysts.

Reaction Scheme

Reagents:

  • Substrate: 3-Bromo-2-fluoroaniline (1.0 eq)

  • Coupling Partner: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 – 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 eq) or Cs₂CO₃ (for faster kinetics)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Conditions: 90°C – 100°C, Inert Atmosphere (N₂ or Ar), 4–12 hours.

Detailed Protocol
  • Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 3-bromo-2-fluoroaniline and the pyrazole boronate .

  • Solvent Addition: Add degassed 1,4-dioxane and water. The water is essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Base & Catalyst: Add the potassium carbonate followed by the palladium catalyst. Crucial: Add the catalyst last to minimize oxidation before the inert atmosphere is established.

  • Degassing: Purge the system with nitrogen or argon for 10–15 minutes (sparging) to remove dissolved oxygen, which poisons the Pd(0) species.

  • Reaction: Heat the mixture to 90°C. Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes) until the bromide starting material is fully consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific transformation.

SuzukiCoupling Start Precursors: 3-Bromo-2-fluoroaniline + Pyrazole Boronate OxAdd Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd Pd(0) Catalyst TransMet Transmetallation (Boron replaced by Pd-Complex) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Cycle Repeats Product Product: 2-Fluoro-3-(1-methyl-1H- pyrazol-4-yl)aniline RedElim->Product Regenerates Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of the fluoroaniline scaffold.

Purification & Quality Control (QC)

Due to the polarity of the amino group and the pyrazole nitrogen, the product is moderately polar.

Purification Workflow
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of 0%

      
       60% Ethyl Acetate in Hexanes (or Dichloromethane/Methanol 95:5 if highly polar).
      
    • Observation: The product typically elutes after the unreacted boronate and before any de-halogenated byproducts.

  • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize from Ethanol/Heptane.

QC Specifications
  • HPLC Purity: >98% (UV @ 254 nm).

  • 1H NMR (DMSO-d6): Expect diagnostic peaks:

    • Pyrazole: Two singlets around

      
       7.8–8.2 ppm (C3-H and C5-H of pyrazole).
      
    • Methyl: Singlet around

      
       3.8–3.9 ppm (N-CH3).
      
    • Aniline: Broad singlet around

      
       5.0–5.5 ppm (NH2), plus aromatic multiplets for the benzene ring (
      
      
      
      6.5–7.0 ppm).
  • LC-MS: [M+H]+ peak at ~192.1 Da.

QCWorkflow Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / Brine) Crude->Extract Silica Flash Chromatography (Hex/EtOAc Gradient) Extract->Silica QC Quality Control (NMR, LCMS, HPLC) Silica->QC QC->Silica Fail (Re-purify) Final Pure Intermediate (>98% Purity) QC->Final Pass

Figure 2: Purification and validation workflow for the isolated intermediate.

Applications in Drug Discovery

This aniline is a versatile "Left-Hand Side" (LHS) building block. In kinase inhibitor design, the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Glu or Cys residues).

  • FGFR Inhibitors: The pyrazole-aniline motif mimics the scaffold of drugs like Erdafitinib , where the pyrazole acts as a solubilizing group and a spacer to access the solvent channel.

  • RET Inhibitors: Similar biaryl geometries are found in next-generation RET inhibitors (e.g., analogs of Pralsetinib ), where the fluoro group modulates the torsion angle of the biaryl bond, locking the conformation for better binding affinity.

Safety & Handling

  • Toxicity: Fluoroanilines are toxic if swallowed, inhaled, or absorbed through the skin. They can cause methemoglobinemia.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive; store in amber vials.

References

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Precursor Data (3-Bromo-2-fluoroaniline): PubChem CID 2733359. Link

  • Precursor Data (Pyrazole Boronate): PubChem CID 11235378. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[1] Nature Reviews Cancer, 9, 28–39. Link

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Topic: Technical Application Note: High-Fidelity Synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura Cross-Coupling. Part 1: Executive Summary & Strategic Rationale Objective: To provide a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Application Note: High-Fidelity Synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura Cross-Coupling.

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable protocol for the synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical biaryl intermediate often utilized in the development of kinase inhibitors (e.g., VEGFR, BRAF targets).[1][2]

The Challenge: Synthesizing this molecule presents a specific "Ortho-Effect" challenge. The fluorine atom at the C2 position, while electronically activating the C3-bromide for oxidative addition, creates significant steric strain during the transmetallation step.[1][2] Furthermore, the presence of a free primary amine (-NH₂) and a Lewis-basic pyrazole nitrogen increases the risk of catalyst poisoning via non-productive coordination to the Palladium center.[1][2]

The Solution: This guide details a Ligand-Accelerated Catalysis approach. We prioritize the use of Pd(dppf)Cl₂[1][2]·CH₂Cl₂ for its proven robustness in handling heteroaryl chlorides/bromides, while offering XPhos Pd G2 as a high-performance alternative for difficult scale-ups.[1][2] The protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic reactant solubility, ensuring high turnover frequencies (TOF).[1]

Part 2: Reaction Engineering & Mechanism

Retrosynthetic Workflow

The synthesis is a convergent coupling of two commercially available fragments: 3-bromo-2-fluoroaniline (Fragment A) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Fragment B).[1][2]

ReactionScheme SM1 3-Bromo-2-fluoroaniline (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 1-Methyl-pyrazole-4-boronate (Nucleophile) SM2->Cat Prod 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (Target) Cat->Prod C-C Bond Formation

Figure 1: Convergent synthesis workflow.

Mechanistic Insight: The "Ortho-Fluoro" Effect

The success of this reaction hinges on the balance between electronic activation and steric hindrance.[1]

  • Oxidative Addition (Fast): The electronegative Fluorine at C2 pulls electron density from the benzene ring, making the C3-Br bond electron-deficient and highly reactive toward the Pd(0) species.[1][2]

  • Transmetallation (Rate Limiting): The incoming bulky pyrazole-boronate complex must approach the Pd(II) center.[1][2] The C2-Fluorine and C1-Amine create a "steric pocket" that can slow this step, leading to potential side reactions like protodeboronation if the catalyst is not sufficiently active.[1]

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Facilitated by F-inductivity) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet + Ar-B(OR)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the critical Transmetallation bottleneck.

Part 3: Optimization Matrix

The following table summarizes the performance of different catalytic systems for this specific steric class of biaryls.

ParameterStandard Protocol (Recommended) High-Performance Protocol Legacy Protocol (Avoid)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ XPhos Pd G2 Pd(PPh₃)₄
Ligand Class Bidentate Ferrocenyl (Robust)Buchwald Dialkylbiaryl (Steric/Electronic optimized)Monodentate Phosphine (Air sensitive)
Base K₂CO₃ (2.0 M aq)K₃PO₄ (0.5 M aq)Na₂CO₃
Solvent 1,4-Dioxane / Water (4:[1][2]1)THF / Water (10:[1][2]1)Toluene / Ethanol
Temp/Time 90°C / 4–6 hrs60°C / 1–2 hrs100°C / 12+ hrs
Typical Yield 75–85% 85–95% 40–60%
Notes Best balance of cost vs. yield.[1]Use if SM is very expensive or scale >100g.[1]Prone to "Pd-black" precipitation.[1][2]

Part 4: Detailed Experimental Protocol

Method A: Standard Robust Conditions (Pd(dppf)Cl₂) Target Scale: 1.0 gram (approx.[2] 5.2 mmol)

Reagents & Materials
  • 3-Bromo-2-fluoroaniline: 1.0 g (5.26 mmol)[1][2]

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: 1.31 g (6.31 mmol, 1.2 equiv)[1][2]

  • Pd(dppf)Cl₂·CH₂Cl₂: 215 mg (0.26 mmol, 5 mol%)[1]

  • Potassium Carbonate (K₂CO₃): 2.18 g (15.78 mmol, 3.0 equiv) dissolved in 8 mL water.[1][2]

  • 1,4-Dioxane: 32 mL (degassed)

Step-by-Step Procedure
  • Inert Setup: Equip a 100 mL round-bottom flask (or pressure vial) with a magnetic stir bar and a rubber septum. Flame-dry or oven-dry the glassware and cool under a stream of Nitrogen (or Argon).[1]

  • Solvent Degassing: Sparge the 1,4-dioxane and water separately with Nitrogen for 15 minutes prior to use.[1][2] Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Charging Solids: Add the aryl bromide, pyrazole boronate, and Pd catalyst to the flask.

  • Solvent Addition: Syringe in the degassed 1,4-dioxane. Stir gently to dissolve the organic reactants.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe. The mixture will turn biphasic.[1]

  • Reaction: Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800-1000 RPM) to ensure efficient phase mixing.

    • Monitoring: Check by LCMS or TLC (50% EtOAc/Hexane) after 2 hours.[1][2] The reaction is typically complete by 4 hours.[1] Look for the disappearance of the bromide (M+H 190/192).[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).[1][2]

    • Separate layers.[1][5] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1][2]

  • Purification:

    • The crude residue is usually a dark brown oil.[1]

    • Purify via Flash Column Chromatography (SiO₂).[1][2]

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes (or DCM/MeOH 95:5 if highly polar).[1][2]
      
    • Product: Isolate the target as a tan to off-white solid.[1][2]

Quality Control (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the pyrazole singlets (approx.

    
     8.0 and 7.8 ppm) and the N-Methyl singlet (
    
    
    
    3.9 ppm).[1][2] The aniline protons should appear as a broad singlet (
    
    
    5.0-5.5 ppm).[1][2]
  • LCMS: ESI+ m/z = 192.1 [M+H]⁺.[1][2]

Part 5: Troubleshooting & Critical Process Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.[1][2]Switch to XPhos Pd G2 (Method B) or protect amine as Acetamide (hydrolyze later).[1][2]
Protodeboronation (Pyrazole-H) Reaction temp too high or Boronate unstable.[1][2]Lower temp to 70°C; Add boronate in portions; Increase catalyst loading to 8 mol%.
Homocoupling (Ar-Ar) Oxygen leak.[1][2]Rigorous degassing; Ensure positive N₂ pressure throughout.
Pd Residue in Product Chelation to pyrazole/amine.[1]Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup.[1]

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.[1]

  • Ishiyama, T., et al. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[1]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."[1][2]

Sources

Application

Application Note: 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline as a Strategic Building Block for Kinase Inhibitor Development

Abstract The development of small molecule kinase inhibitors is a central focus of modern therapeutic research, particularly in oncology. The strategic selection of molecular building blocks is critical for achieving bot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of small molecule kinase inhibitors is a central focus of modern therapeutic research, particularly in oncology. The strategic selection of molecular building blocks is critical for achieving both potency and selectivity. This application note provides a detailed guide for researchers on the use of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a "privileged" heterocyclic scaffold, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, its key physicochemical properties, and provide a detailed, field-tested protocol for its incorporation into potential drug candidates.

Introduction: The Power of Privileged Scaffolds in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a known driver of many diseases.[1] The goal of kinase inhibitor design is to create molecules that can effectively compete with ATP in the enzyme's binding pocket. Achieving selectivity, however, remains a significant challenge due to the highly conserved nature of this site across the human kinome.

Medicinal chemists often employ "privileged scaffolds," which are molecular frameworks with a proven affinity for certain classes of biological targets.[1][2] The pyrazole ring system is one such scaffold, recognized for its importance in the structure of numerous kinase inhibitors.[1][2][3] The specific aniline derivative, 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, is a particularly advantageous building block, combining several key features that address the challenges of potency, selectivity, and drug-like properties.

Rationale for Use: Structural and Physicochemical Advantages

The efficacy of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline as a kinase inhibitor building block is not coincidental; it is the result of a synergistic combination of its constituent parts.

FeatureDescriptionSignificance in Kinase Inhibitor Design
Aniline Moiety A primary aromatic amine.Provides a robust and versatile chemical handle for amide bond formation, one of the most common reactions in medicinal chemistry for linking molecular fragments.[4][5]
Ortho-Fluoro Group A fluorine atom positioned adjacent to the amine.Fluorine is a bioisostere of hydrogen that can significantly alter a molecule's properties.[6] It is highly electronegative, which can lower the pKa of the neighboring amine, potentially improving bioavailability by enhancing membrane permeability.[7][8] The fluorine atom can also form key interactions with the target protein, enhancing binding affinity.[8]
1-Methyl-1H-pyrazole Ring An N-methylated five-membered aromatic heterocycle.The pyrazole scaffold is a key feature in several FDA-approved kinase inhibitors.[1][2] It can act as both a hydrogen bond acceptor and participate in hydrophobic and π-π stacking interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.[9] N-methylation prevents tautomerization and provides a vector for further substitution to probe the binding pocket.

This combination of features makes the title compound an ideal starting point for generating libraries of diverse and potent kinase inhibitors.

Experimental Protocols: Synthesis and Incorporation

The most common application of this aniline derivative is in the formation of an amide bond with a carboxylic acid-bearing fragment, which typically contains the "hinge-binding" element of the final inhibitor.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for incorporating the aniline building block into a final kinase inhibitor.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Product Isolation A Hinge-Binding Moiety (Heterocyclic Carboxylic Acid) B Coupling Reagent (e.g., HATU, EDC/HOBt) A->B C Activated Acid Intermediate B->C E Amide Bond Formation (Base, e.g., DIPEA) C->E Electrophile D 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline D->E F Crude Product E->F G Purification (Chromatography) F->G H Pure Kinase Inhibitor G->H

Caption: A generalized workflow for synthesizing a kinase inhibitor.

Detailed Protocol: Amide Coupling with HATU

This protocol provides a reliable method for the amide coupling of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline with a generic carboxylic acid. Anilines are often less nucleophilic than aliphatic amines, necessitating robust coupling conditions.[10]

Materials & Reagents:

  • 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 equivalent)

  • Carboxylic acid of interest (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: To the activated acid mixture, add a solution of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to the reaction mixture dropwise. The base scavenges the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and then with brine (once). This removes residual DMF and acidic/basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness of the Protocol:

  • Reagent Choice: HATU is a highly efficient coupling reagent, particularly for challenging couplings involving less reactive amines like anilines.[4][10]

  • Inert Conditions: The use of an inert atmosphere and anhydrous solvents prevents the hydrolysis of the activated acid intermediate and the coupling reagent.

  • Systematic Purification: The aqueous work-up followed by column chromatography is a standard and reliable method to ensure the high purity of the final compound, which is essential for accurate biological evaluation.

Conclusion and Future Outlook

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a strategically designed building block that addresses several key requirements for the development of effective kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for generating compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The synthetic protocols for its incorporation are robust and well-established within the field of medicinal chemistry. As the quest for novel and more selective kinase inhibitors continues, the use of such well-designed, privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Website. Available at: [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available at: [Link]

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). MDPI. Available at: [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Website. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. Available at: [Link]

Sources

Method

Application Note: Amide Coupling Protocols for 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes the specific electronic and steric challenges of 2-fluoro-3-(1-methyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes the specific electronic and steric challenges of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline with field-proven coupling strategies.

Executive Summary

The coupling of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (hereafter referred to as Aniline 1 ) presents a distinct challenge in medicinal chemistry.[1] The convergence of an ortho-fluorine atom and a bulky meta-pyrazole substituent creates a "perfect storm" of deactivated nucleophilicity.

  • Electronic Deactivation: The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the aniline nitrogen (estimated pKa ~2.5–3.0 vs. 4.6 for unsubstituted aniline).[1]

  • Steric Congestion: While fluorine is small (Van der Waals radius ~1.47 Å), its position ortho to the amine, combined with the meta-pyrazole ring, creates a steric cleft that hinders the approach of bulky activated esters.

This guide details three validated protocols—Standard (HATU) , High-Performance (T3P®) , and Hard-Core (Acyl Chloride) —to ensure high conversion rates.[1]

Mechanistic Insight & Strategy

Successful coupling requires shifting the equilibrium toward the product by using highly reactive electrophiles or forcing conditions. The pyrazole ring, while methylated at N1, retains a basic nitrogen at N2 which can act as a proton trap or coordinate to metal impurities, though it is generally less nucleophilic than the aniline amine.

Strategic Decision Matrix
FactorImplication for Protocol
Ortho-Fluorine (-I Effect) Drastically reduced nucleophilicity.[1] Action: Use high-energy active esters (OAt) or acid chlorides.
3-Pyrazole Substituent Steric bulk and potential solubility issues.[1] Action: Use polar aprotic solvents (DMF, NMP) to maintain solubility.[1]
Acid Sensitivity The pyrazole is acid-stable, but the aniline is weak. Action: Avoid acid-labile protecting groups if possible; use excess base.[1]
DOT Diagram: Reaction Logic Flow

ReactionLogic Start Start: Aniline 1 + Carboxylic Acid CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid MethodA Method A: HATU/DIPEA (Standard) CheckAcid->MethodA No (Linear/Simple) MethodB Method B: T3P/Pyridine (Epimerization Sensitive) CheckAcid->MethodB Yes (Chiral/Alpha-Subst.) MethodC Method C: Ghosez's Reagent (Acyl Chloride) MethodA->MethodC <50% Conv. (Stalled) Success Isolate Amide Product MethodA->Success >80% Conv. MethodB->MethodC Failed Activation MethodB->Success MethodC->Success

Caption: Decision tree for selecting the optimal coupling protocol based on acid substrate complexity.

Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Routine couplings with non-hindered carboxylic acids.

Rationale: HATU generates the O-7-azabenzotriazole active ester, which is more reactive than the corresponding HOBt ester (from EDC/HOBt) due to the "neighbouring group effect" of the pyridine nitrogen in the HOAt moiety.

Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add Aniline 1 (1.0–1.1 equiv).[1]

  • Reaction: Stir at RT for 4–16 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. The 2-fluoro group makes the aniline robust enough to withstand mild heating without significant decomposition.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

Method B: The "Power Player" (T3P®)

Best for: Sterically hindered acids, chiral acids (low epimerization), or when HATU fails.

Rationale: Propylphosphonic anhydride (T3P) acts as a kinetic water scavenger, driving the reaction to completion. It is particularly effective for "sluggish" anilines because the byproduct is water-soluble, and the reaction can be run at higher concentrations to force bimolecular collisions.

Protocol:

  • Setup: Combine Carboxylic Acid (1.1 equiv) and Aniline 1 (1.0 equiv) in EtOAc or 2-MeTHF (0.5 M – higher concentration is key).

  • Base: Add Pyridine (3.0–4.0 equiv).

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Stir at RT. If no reaction after 1 hour, heat to reflux (EtOAc ~77 °C).

    • Note: T3P is thermally stable and works exceptionally well at reflux for deactivated anilines.[1]

  • Workup: Wash the organic layer directly with water, 1M HCl (to remove pyridine), sat.[1] NaHCO₃, and brine.[1]

Method C: The "Nuclear Option" (Acyl Chloride via Ghosez’s Reagent)

Best for: Extremely unreactive systems where active esters fail.

Rationale: Active esters (HATU/T3P) may still be too bulky or not electrophilic enough for the sterically shielded 2-fluoro aniline.[1] Converting the acid to a discrete acid chloride creates a small, highly aggressive electrophile. Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) allows neutral, mild formation of acid chlorides.

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez’s Reagent (1.2 equiv).[1] Stir at RT for 1–2 hours.[1] Monitor by TLC (acid spot disappears, methyl ester forms if quenched with MeOH).[1]

  • Coupling: Once the acid chloride is formed, add Aniline 1 (1.0 equiv) followed by Pyridine (2.0 equiv) or 2,6-Lutidine (for base-sensitive substrates).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<20%) Nucleophile is too weak for the active ester.[1]Switch to Method C (Acid Chloride) or heat Method B (T3P) to reflux.[1]
Starting Material Remains Equilibrium is not shifting.Use excess acid (1.5 equiv) and double coupling (add more reagent after 4h).[1]
Product is stuck in DMF Pyrazole polarity makes extraction difficult.[1]Use LiCl wash (5% aq) to remove DMF, or switch to Method B (EtOAc solvent).[1]

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Link

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

  • Beutner, G. L., et al. (2018).[1] "TCFH–NMI: A Direct and Scalable Amide Coupling Reagent for N-Alkylated and Electron-Deficient Anilines."[1] Organic Letters, 20(14), 4218–4222. Link

Sources

Application

The Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline: A Guide for Medicinal Chemists

Introduction: The Emergence of a Privileged Building Block In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties is relentless. Within this pursuit, the strategic use of highly functionalized building blocks is paramount. 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline has emerged as a cornerstone scaffold for the synthesis of a diverse array of heterocyclic derivatives. Its unique substitution pattern—a fluorine atom ortho to the amine and a pyrazole moiety meta to it—offers a confluence of electronic and steric features that can be exploited to construct complex, drug-like molecules. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions, while the pyrazole ring provides a versatile handle for further functionalization and can participate in various hydrogen bonding interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of key heterocyclic derivatives from this valuable starting material, with a focus on robust and reproducible protocols.

Core Synthetic Strategies and Mechanistic Insights

The inherent reactivity of the ortho-fluoroaniline moiety, coupled with the electronic nature of the pyrazole substituent, allows for a range of classical and contemporary cyclization strategies. The primary amino group serves as a nucleophilic handle for the construction of nitrogen-containing heterocycles, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the regioselectivity of cyclization.

Herein, we detail the synthesis of three key classes of heterocyclic compounds with significant therapeutic potential: pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]quinazolines, and pyrazolo-fused benzodiazepines.

Part 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

The pyrazolo[3,4-b]quinoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of this tricycle from 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline can be efficiently achieved through a modified Friedländer annulation or related cyclization reactions.

Protocol 1: Iron(III)-Catalyzed Cascade Reaction for Substituted Quinolines

This protocol adapts a one-pot, three-component domino strategy for the synthesis of substituted quinolines from anilines, aldehydes, and nitroalkanes. The use of an inexpensive iron catalyst and aerobic reaction conditions makes this an attractive and scalable method.[1]

Reaction Scheme:

Protocol 1 start 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline + Aromatic Aldehyde + Nitroalkane reagents FeCl3 (cat.) Ethanol, Reflux start->reagents product Substituted Pyrazolo[3,4-b]quinoline Derivative reagents->product Cascade Reaction (aza-Henry, cyclization, denitration)

A schematic of the iron-catalyzed cascade reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)anilineNot Available~191.20
Substituted Aromatic AldehydeVariesVaries
Nitroethane79-24-375.07
Iron(III) Chloride (Anhydrous)7705-08-0162.20
Ethanol (Absolute)64-17-546.07

Procedure:

  • To a stirred solution of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.2 mmol) and nitroethane (1.5 mmol).

  • Add anhydrous iron(III) chloride (0.1 mmol, 10 mol%) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrazolo[3,4-b]quinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome & Discussion:

This method provides a straightforward route to 4-aryl-3-methyl-pyrazolo[3,4-b]quinolines. The reaction proceeds via a sequential aza-Henry reaction, cyclization, and subsequent denitration. The fluorine substituent on the aniline may influence the rate and regioselectivity of the cyclization step. Good to excellent yields are generally expected.

Part 2: Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives

Pyrazolo[1,5-a]quinazolines are another class of heterocycles with significant interest in drug discovery, known for their activity as modulators of various receptors.[2][3][4] A common synthetic route involves the condensation of a 5-aminopyrazole with a suitable dicarbonyl equivalent or a related cyclization precursor.

Protocol 2: Rhodium(III)-Catalyzed [5+1] Annulation

This protocol utilizes a modern C-H activation and cyclization cascade for the synthesis of pyrazolo[1,5-a]quinazolines. This atom-economical approach uses a substituted phenyl-1H-pyrazol-5-amine and an alkyne to construct the quinazoline ring.[4]

Reaction Scheme:

Protocol 2 start 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Derivative + Alkynoate/Alkynamide reagents [RhCp*Cl2]2 (cat.) AgSbF6, DCE, 100 °C start->reagents product Substituted Pyrazolo[1,5-a]quinazoline Derivative reagents->product C-H Activation/Annulation

A schematic of the Rh(III)-catalyzed [5+1] annulation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)anilineNot Available~191.20
Ethyl Propiolate623-47-298.10
[RhCp*Cl₂]₂12354-85-7618.23
Silver Hexafluoroantimonate (AgSbF₆)26042-64-8343.62
1,2-Dichloroethane (DCE)107-06-298.96

Procedure:

  • In a sealed tube, combine 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (0.5 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add ethyl propiolate (1.0 mmol) and 1,2-dichloroethane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to yield the desired pyrazolo[1,5-a]quinazoline derivative.

  • Characterize the product using standard spectroscopic techniques.

Expected Outcome & Discussion:

This method offers a highly efficient and regioselective route to substituted pyrazolo[1,5-a]quinazolines. The reaction proceeds through a rhodium-catalyzed C-H activation of the phenyl ring of the aniline, followed by insertion of the alkyne and subsequent cyclization. The fluorine atom's electronic effect is a key consideration for the C-H activation step.

Part 3: Synthesis of Pyrazolo-Fused Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs.[5][6] The fusion of a pyrazole ring to the benzodiazepine scaffold can lead to novel compounds with unique pharmacological profiles. The synthesis typically involves the reaction of an ortho-phenylenediamine derivative with a suitable precursor to form the seven-membered diazepine ring.

Protocol 3: Condensation with a β-Diketone followed by Cyclization

This protocol outlines a two-step synthesis of a pyrazolo-fused benzodiazepine. The first step involves the condensation of the aniline with a β-diketone to form an enaminone, which then undergoes cyclization.

Reaction Scheme:

Protocol 3 cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization start 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline + Acetylacetone reagents1 p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark start->reagents1 intermediate Enaminone Intermediate reagents1->intermediate reagents2 Polyphosphoric acid (PPA) Heat intermediate->reagents2 product Pyrazolo-fused Benzodiazepine Derivative reagents2->product

A schematic of the two-step synthesis of a pyrazolo-fused benzodiazepine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)anilineNot Available~191.20
Acetylacetone (2,4-Pentanedione)123-54-6100.12
p-Toluenesulfonic acid monohydrate6192-52-5190.22
Toluene108-88-392.14
Polyphosphoric acid (PPA)8017-16-1Varies

Procedure:

Step 1: Enaminone Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 mmol) and acetylacetone (1.1 mmol) in toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization

  • To the crude enaminone from the previous step, add polyphosphoric acid (approximately 10 times the weight of the enaminone).

  • Heat the mixture with stirring at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the pyrazolo-fused benzodiazepine derivative.

  • Characterize the final product by appropriate spectroscopic methods.

Expected Outcome & Discussion:

This two-step procedure provides a reliable method for the synthesis of pyrazolo-fused benzodiazepines. The initial condensation is a standard enamine formation, and the subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the pyrazole-substituted ring attacks the enaminone system. The fluorine atom may influence the electronics of the aromatic ring, potentially affecting the ease of cyclization.

Conclusion and Future Perspectives

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a highly versatile and valuable building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide robust and adaptable methods for the preparation of pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]quinazolines, and pyrazolo-fused benzodiazepines. The unique substitution pattern of the starting aniline offers significant opportunities for fine-tuning the electronic and steric properties of the final products, making it an ideal scaffold for library synthesis in drug discovery programs. Further exploration of other cyclization strategies and the derivatization of the resulting heterocyclic cores will undoubtedly lead to the discovery of novel bioactive molecules.

References

  • Construction of substituted pyrazolo[4,3-c]quinolines via [5+1] cyclization of pyrazole-arylamines with alcohols/amines in one-pot. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. [Link]

  • The construction of pyrazolo[4,3-c]quinolines from 2-(1H-pyrazol-5-yl)anilines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023). Molecules, 28(22), 7594. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]Quinazolines and Their Fused Derivatives. (2021). Journal of Chemical Research, 45(5-6), 494-503. [Link]

  • Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds. (2016). Chemical Communications, 52(42), 6953-6956. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2014). Molecules, 19(11), 17796-17809. [Link]

  • Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. [Link]

  • Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and pyrazolo[1,5-a]quinazolines bearing an aryl/heteroaryl ring or aroyl/heteroaroyl group at position 3. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. (2020). Organic & Biomolecular Chemistry, 18(38), 7586-7591. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. (2001). Archiv der Pharmazie, 334(4), 117-120. [Link]<117::AID-ARDP117>3.0.CO;2-9

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. (2017). Organic & Biomolecular Chemistry, 15(46), 9898-9904. [Link]

  • 1-Substituted pyrazolo[1,5-c]quinazolines as novel Gly/NMDA receptor antagonists: synthesis, biological evaluation, and molecular modeling study. (2005). Journal of Medicinal Chemistry, 48(20), 6394-6406. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2023). Purdue University Graduate School. [Link]

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates, Mohammad. (2023). SSRN. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews, 121(3), 1670-1715. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1139-1146.
  • Pyrazolo[1,5-a][7][8][9]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). Heterocycles, 75(7), 1577. [Link]

  • Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. (1987). Journal of Heterocyclic Chemistry, 24(3), 637-640. [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). Journal of Ultra Chemistry, 17(3), 16-24. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews, 121(3), 1670-1715. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-thiazole Derivatives. (2022). Molecules, 27(24), 8887. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Chemistry, 4(4), 1422-1430. [Link]

  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(11), 2329-2332. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). Molecules, 16(1), 1-10. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2014). Journal of Chemistry, 2014, 1-6. [Link]

  • Synthesis of new pyrazolo[7][8][10]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry, 17, 2879-2889. [Link]

  • Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3449-3455. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).

Sources

Method

Strategic Optimization: Buchwald-Hartwig Amination of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Executive Summary This Application Note details the optimization of C–N cross-coupling reactions involving 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (referred to herein as Substrate-A ). This substrate presents a "per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimization of C–N cross-coupling reactions involving 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (referred to herein as Substrate-A ). This substrate presents a "perfect storm" of synthetic challenges: electronic deactivation by the ortho-fluorine, steric crowding at the reaction center, and high potential for catalyst poisoning via the distal pyrazole nitrogen.

We provide a validated protocol utilizing BrettPhos Pd G4 precatalyst technology, which suppresses non-productive coordination and facilitates oxidative addition in sterically congested environments.[1] This guide moves beyond standard screening to provide a mechanistic rationale for ligand and base selection.[1]

Mechanistic Challenges & Strategy

The Substrate Profile

Substrate-A is a primary aniline with two critical features affecting reactivity:

  • Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (

    
    ), reducing the nucleophilicity of the amine. Sterically, while fluorine is small (
    
    
    
    ), its proximity to the reaction center hinders the approach of the Pd-ligand complex.
  • Distal Chelation (The Pyrazole Trap): The N2 nitrogen of the 1-methylpyrazole moiety is a competent ligand. Without a sufficiently bulky phosphine ligand on the Palladium, this nitrogen can displace the labile ligands or bridge two metal centers, leading to the formation of inactive "Palladium Black" or stable bis-ligated resting states.

Pathway Competition Analysis

The success of this reaction depends on favoring the Productive Catalytic Cycle (Oxidative Addition


 Amine Binding 

Reductive Elimination) over the Arrested State (Heterocycle Coordination).

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(Ar)(X)] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) Coordination Amine Binding (Productive) OxAdd->Coordination + Substrate-A (via NH2) Poisoning Pyrazole N-Coordination (Catalyst Arrest) OxAdd->Poisoning + Substrate-A (via Pyrazole N) Substrate Substrate-A (Aniline) RedElim Reductive Elimination C-N Bond Formation Coordination->RedElim Base Poisoning->Pd0 Reversible only w/ Bulky Ligand RedElim->Pd0 Regeneration Product Desired Biaryl Amine RedElim->Product

Figure 1: Competitive pathways in the coupling of aminopyrazoles. The red path represents the "poisoning" effect where the heterocycle binds the metal, preventing the catalytic cycle.

Optimization & Screening Data

To overcome the challenges identified above, a focused screen was performed. The data below illustrates the critical impact of ligand bulk and precatalyst generation.

Experimental Conditions:

  • Scale: 0.1 mmol

  • Solvent: 1,4-Dioxane (0.1 M)

  • Temp: 100 °C

  • Time: 12 Hours

  • Coupling Partner: 4-Chloroanisole (Model Aryl Chloride)[1]

Table 1: Ligand and Base Optimization Matrix
EntryPd Source (2 mol%)Ligand (2.5 mol%)Base (2.0 equiv)Conversion (%)Yield (%)Observations
1Pd(OAc)₂PPh₃NaOtBu< 50Pd Black formation immediately.[1]
2Pd₂(dba)₃BINAPNaOtBu3528Slow conversion; significant dehalogenation.
3Pd₂(dba)₃XPhosNaOtBu7062Moderate yield.[1] XPhos is good, but sterics hinder the ortho-F aniline.
4Pd G4 Precat RuPhos NaOtBu8578Good reactivity. RuPhos handles sterics well.[1]
5Pd G4 Precat BrettPhos NaOtBu > 99 96 Optimal. High selectivity for mono-arylation.
6Pd G4 PrecatBrettPhosCs₂CO₃6055Slower reaction with weak base (requires 24h+).[1]
7Pd G4 PrecattBuBrettPhosNaOtBu9088Excellent, but BrettPhos (Entry 5) is more cost-effective.[1]
Technical Analysis of Results:
  • Why BrettPhos? BrettPhos is the "Gold Standard" for primary amines.[1] Its extreme bulk prevents the pyrazole nitrogen from coordinating (Figure 1, red path blocked), while its electron-rich nature facilitates the oxidative addition of the aryl chloride.

  • Why G4 Precatalyst? Traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ require reduction in situ, which is often inefficient with electron-deficient anilines.[1] The G4 Precatalyst (Buchwald Generation 4) contains the active L-Pd(0) species pre-formed, ensuring 100% active catalyst enters the cycle immediately.

Optimized Protocol (Standard Operating Procedure)

This protocol is designed for the coupling of Substrate-A with a generic Aryl Bromide or Aryl Chloride.

Materials
  • Substrate: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 equiv)

  • Electrophile: Aryl Halide (1.0 - 1.1 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #901220) - Loading: 1.0 - 3.0 mol%

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Must be stored in glovebox or desiccator.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).[1]

Step-by-Step Procedure
Step 1: Vessel Preparation[1]
  • Use a screw-cap reaction vial (e.g., 4 mL or 8 mL) equipped with a magnetic stir bar.

  • Critical: Bake the vial and stir bar in an oven (120°C) for >1 hour prior to use to remove trace moisture.

Step 2: Reagent Addition (Glovebox Preferred)[1]
  • If using a Glovebox: Weigh the BrettPhos Pd G4 , NaOtBu , Substrate-A , and Aryl Halide (if solid) directly into the vial.

  • If using Schlenk Line: Weigh solids into the vial, cap with a septum, and purge with Argon for 15 minutes (3 cycles of vac/fill).

Step 3: Solvent Addition[1]
  • Add anhydrous, degassed 1,4-Dioxane via syringe.[1]

  • Concentration: Target 0.15 M to 0.25 M with respect to the limiting reagent.

  • Note: If the Aryl Halide is a liquid, add it at this stage via microliter syringe.

Step 4: Reaction[1][2]
  • Seal the vial tightly (use electrical tape or Parafilm around the cap if outside a glovebox).

  • Place in a pre-heated aluminum block at 100 °C .

  • Stir vigorously (800-1000 RPM). The high stirring rate is crucial to keep the heterogeneous base suspended.

  • Time: Run for 4 to 16 hours. Monitor by LC-MS.[1][3]

Step 5: Work-up
  • Cool to room temperature.[1][4]

  • Dilute with EtOAc (5 mL) and filter through a small pad of Celite or silica to remove Palladium black and salts.[1]

  • Concentrate the filtrate under reduced pressure.[1][4]

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Troubleshooting & Scale-Up Guide

Common Failure Modes

Troubleshooting Issue Problem Detected Prob1 No Conversion (SM Recovery) Issue->Prob1 Prob2 Dehalogenation (Ar-H formed) Issue->Prob2 Prob3 Incomplete Conversion Issue->Prob3 Sol1 Check Oxygen/Water. Switch to RuPhos Pd G4. Prob1->Sol1 Sol2 Lower Temp (80°C). Switch Solvent to Toluene. Prob2->Sol2 Sol3 Add 2nd portion of Catalyst & Base after 8h. Prob3->Sol3

Figure 2: Decision tree for troubleshooting reaction failures.

Specific Scenarios
  • Base Sensitivity: If the Aryl Halide contains esters, nitriles, or base-sensitive heterocycles, NaOtBu may cause decomposition.[1]

    • Solution: Switch to K₃PO₄ (3.0 equiv) in t-Amyl Alcohol or Dioxane/Water (4:1) .[1] Increase temperature to 110°C and time to 24h.

  • Protodehalogenation: If you observe the Aryl Halide converting to Ar-H (reduction).[1]

    • Solution: This often happens in alcoholic solvents or if the reaction is too hot.[1] Switch to Toluene (strictly anhydrous) and lower the temperature to 80°C.

Scale-Up Considerations (>10g)
  • Exotherm Control: The deprotonation step can be exothermic.[1] On a large scale, add the base in portions or ensure adequate cooling capacity before heating.

  • Catalyst Loading: On >10g scale, you can often drop the catalyst loading to 0.5 - 1.0 mol% without sacrificing yield, provided the inert atmosphere is strictly maintained.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science, 2011, 2, 27-50.

    • Rationale: Establishes BrettPhos and RuPhos as the primary ligands for amine coupling.[1][5]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013, 4, 916-920.

    • Rationale: Describes the G3/G4 prec
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

    • Rationale: The authoritative guide on matching ligands (BrettPhos) to substrates (Primary Amines).[1]

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions." Application Note.

    • Rationale: General troubleshooting and base selection logic.[1]

Sources

Application

Application Note: Diazotization and Sandmeyer Reaction of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Abstract & Strategic Relevance This application note details the protocol for the Diazotization and Sandmeyer Bromination of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline . This specific scaffold—an aniline substituted wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details the protocol for the Diazotization and Sandmeyer Bromination of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline . This specific scaffold—an aniline substituted with an ortho-fluorine and a meta-pyrazole—is a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase inhibitors.

The transformation converts the primary amine (


) into a bromide (

) or chloride (

), enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the electron-withdrawing fluorine atom ortho to the amine, combined with the basic nitrogen of the pyrazole ring, presents unique solubility and stability challenges that distinguish this from standard aniline chemistry.

Scientific Foundation: Mechanism & Critical Parameters

Mechanistic Pathway

The reaction proceeds in two distinct phases:[1]

  • Diazotization: The amine reacts with nitrosonium ion (

    
    ), generated in situ from sodium nitrite (
    
    
    
    ) and acid (
    
    
    ), to form the diazonium salt.
    • Challenge: The ortho-fluorine exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine, potentially slowing the initial attack on

      
      .
      
    • Solution: Maintenance of high acidity and precise temperature control (

      
      ) to prevent decomposition of the formed diazonium species.
      
  • Sandmeyer Substitution: The diazonium salt undergoes a radical-nucleophilic aromatic substitution (SRN1) catalyzed by Copper(I) salts (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6] Single Electron Transfer (SET) from

      
       to the diazonium ion generates an aryl radical and 
      
      
      
      gas.[3] The aryl radical then abstracts a halogen from the copper center (now
      
      
      ).
Structural Considerations
  • Pyrazole Moiety: The 1-methyl-1H-pyrazole ring is electron-rich but contains a basic nitrogen. In the highly acidic reaction medium (e.g., 48% HBr), the pyrazole will be protonated. This is advantageous as it prevents electrophilic attack (azo coupling) on the pyrazole ring itself.

  • Ortho-Fluorine: Stabilizes the diazonium salt slightly relative to non-fluorinated analogs but increases the risk of side reactions if the temperature spikes (e.g., Balz-Schiemann type fluoro-dediazoniation is not desired here, but phenol formation is a risk).

Reaction Scheme Visualization

Sandmeyer_Mechanism cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Sandmeyer Start Start: 2-Fluoro-3-(pyrazolyl)aniline Acid Acidification (HBr/HCl) Protonation of Pyrazole Start->Acid Solubilization Nitrosonium Nitrosylation (+ NaNO2) Formation of Ar-N2+ Acid->Nitrosonium T < 5°C Diazonium Intermediate: Diazonium Salt Nitrosonium->Diazonium - H2O SET SET (CuBr Catalyst) N2 Release Diazonium->SET + CuBr Product Product: 2-Fluoro-3-(pyrazolyl)bromobenzene SET->Product Radical Recombination

Caption: Logical flow of the Diazotization-Sandmeyer sequence emphasizing the critical intermediate stability.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (Purity >98%).

  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic Acid (48% aq) or Hydrochloric Acid (37%), Copper(I) Bromide (
    
    
    
    ), Urea (quencher).
  • Solvents: Water, Acetonitrile (optional co-solvent).

  • Safety: Blast shield, localized ventilation (fume hood), cyanide antidote kit (if using CuCN), full PPE.

Phase 1: Diazotization

Objective: Generate the diazonium salt while suppressing phenol formation.

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, charge Substrate (1.0 equiv) .

  • Acidification: Add HBr (48%, 10.0 equiv) dropwise.

    • Note: The mixture may form a suspension. The pyrazole will protonate, aiding solubility. If the slurry is too thick, add water (2-3 volumes) or minimal Acetonitrile.

  • Cooling: Cool the reaction mixture to -5°C to 0°C using an acetone/ice bath. Ensure internal temperature does not exceed 0°C.

  • Nitrosylation: Dissolve

    
     (1.1 equiv)  in minimal water (1 mL/g). Add this solution dropwise to the amine mixture sub-surface via a syringe or dropping funnel over 30 minutes.
    
    • Critical Control: Monitor temperature strictly.[7] Exotherms >5°C will cause decomposition.

  • Validation (Starch-Iodide): After addition, stir for 20 minutes at 0°C. Spot an aliquot onto Starch-Iodide paper .

    • Result: Immediate blue/black color indicates excess

      
       (Required). If negative, add more 
      
      
      
      solution (0.1 equiv increments).
  • Quenching: Once diazotization is complete, add solid Urea (approx. 0.1-0.2 equiv) portion-wise until the Starch-Iodide test is negative (remains white). This prevents side reactions with the copper catalyst.

Phase 2: Sandmeyer Reaction (Bromination)

Objective: Controlled radical substitution.

  • Catalyst Prep: In a separate flask, dissolve/suspend

    
     (1.2 equiv)  in HBr (48%, 2.0 equiv) .
    
    • Note:

      
       is sensitive to oxidation. Use fresh reagent or wash with sulfurous acid if green. The solution should be purple/dark.
      
  • Addition: Transfer the cold diazonium solution (from Phase 1) into the stirring

    
     solution.
    
    • Alternative (Safer): Add the

      
       solution to the diazonium salt if the scale is small (<5g). For larger scales, inverse addition (Diazonium into Copper) is safer to control 
      
      
      
      evolution.
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.

    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Foam control may be necessary (add a drop of octanol).
      
  • Heating (Optional): If HPLC shows incomplete conversion after 2 hours, heat gently to 40-50°C for 30 minutes. Do not overheat as this promotes phenol formation.

Work-up & Purification[8]
  • Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

  • Wash: Wash organic layers with:

    • Saturated

      
       (to neutralize acid).
      
    • 10% Sodium Thiosulfate (to remove oxidative byproducts).

    • Brine.[8]

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The product is less polar than the starting amine.

Data Presentation & Process Control

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield High recovery of starting materialIncomplete DiazotizationEnsure Starch-Iodide test is positive before adding Urea. Increase acid conc.
Phenol Impurity Peak at M+1 (OH) in LCMSReaction too hot or insufficient Cu catalystKeep Diazotization <0°C. Ensure rapid Cu addition.
Azo Coupling Highly colored (red/orange) impuritiespH not acidic enoughIncrease HBr equivalents (maintain pH < 1).
Violent Gas Uncontrolled foamingToo rapid addition of Cu or warmingAdd catalyst slower. Use mechanical stirring.
Analytical Specification (Example)
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Matches Ref Std1H-NMR, MS
Moisture < 0.5%KF Titration

Safety & Waste Management (E-E-A-T)

  • Diazonium Instability: The diazonium intermediate of this pyrazole-aniline is potentially explosive if isolated dry.[7] NEVER filter or dry the diazonium salt. Process immediately in solution.

  • Nitrosamines: Reaction of secondary amines (impurities) with nitrite can form carcinogenic nitrosamines. Ensure high purity of starting materials.

  • Copper Waste: Aqueous waste contains Copper and must be segregated into "Heavy Metal Waste" streams, not general aqueous waste.

  • Cyanide (If using CuCN): If adapting this for cyanation, extreme caution is required. Maintain pH > 9 in waste streams to prevent HCN gas evolution.

References

  • Sandmeyer Reaction Overview: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[5] Synthesis, 2007, 2534-2538.[5] Link

  • Diazonium Safety: "Reactive Chemical Hazards of Diazonium Salts." Organic Process Research & Development, 2020. Link

  • Pyrazole Chemistry: "Synthesis of 3-methyl-1-phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction." Der Pharma Chemica, 2011. Link

  • Fluorinated Anilines: "One-Pot Fluoro-de-diazoniation of Anilines." ResearchGate, 2025.[9] Link

  • General Protocol: "Sandmeyer Reaction." Organic Chemistry Portal. Link

Sources

Method

Application Notes and Protocols for the Reductive Amination of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Introduction: Navigating the Synthesis of Substituted Anilines In the landscape of modern medicinal chemistry and drug development, the synthesis of complex secondary and tertiary amines from primary anilines is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Anilines

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex secondary and tertiary amines from primary anilines is a cornerstone transformation. Reductive amination stands out as a highly versatile and widely adopted methodology for forging C-N bonds, prized for its efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth exploration of reductive amination procedures specifically tailored for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, a sophisticated building block characterized by its unique electronic and steric profile.

The presence of a fluorine atom and a pyrazole ring ortho to the amino group introduces a degree of electronic deactivation and potential steric hindrance. The electron-withdrawing nature of these substituents diminishes the nucleophilicity of the aniline nitrogen, a critical factor that must be addressed in protocol design to ensure efficient imine or iminium ion formation.[3] This document will detail two robust protocols, leveraging both stoichiometric hydride reagents and catalytic hydrogenation, to effectively navigate these challenges and deliver high-yielding, clean conversions.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline C₁₀H₁₀FN₃191.21Electron-deficient aniline due to ortho-fluoro and pyrazole substituents. Reduced nucleophilicity compared to simple anilines.
Generic Aldehyde/Ketone R¹(C=O)R²VariesVariesThe electrophilic partner in the reaction. R¹ and R² can be alkyl, aryl, or hydrogen.
Generic Secondary Amine Product VariesVariesThe target molecule, a secondary amine formed via reductive amination.

Mechanistic Overview: The Two-Step Path to Amination

Reductive amination proceeds through a two-stage mechanism, typically in a one-pot fashion.[4][5][6] The initial step is the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). The equilibrium of this first stage is often driven forward by the removal of water or by using a dehydrating agent.

The second stage is the irreversible reduction of the C=N double bond of the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[7]

ReductiveAmination cluster_imine Step 1: Imine Formation (Reversible) cluster_reduction Step 2: Reduction (Irreversible) Aniline Aniline (R-NH2) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R'C(O)R'') Carbonyl->Hemiaminal Imine Imine (R-N=CR'R'') Hemiaminal->Imine - H2O Product Secondary Amine (R-NH-CHR'R'') Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow of a one-pot reductive amination reaction.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and highly selective reducing agent, making it exceptionally well-suited for the reductive amination of functionalized anilines.[8] Its reduced reactivity compared to other borohydrides like sodium borohydride (NaBH₄) prevents the premature reduction of the starting aldehyde or ketone.[3][7] STAB is particularly effective at reducing the protonated iminium ion, which is formed more readily under the slightly acidic conditions often employed.[9]

Rationale for this Protocol:
  • Selectivity: STAB preferentially reduces imines/iminium ions over carbonyls, a crucial feature when working with valuable or complex aldehydes and ketones.[4][7]

  • Mild Conditions: The reaction proceeds under non-aqueous, mild conditions, which preserves sensitive functional groups.

  • Efficiency: For electron-deficient anilines like our substrate, the use of a slight excess of the reducing agent and carbonyl partner, along with an acid catalyst, can effectively drive the reaction to completion.

Materials and Reagents:
ReagentPuritySupplierNotes
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline>95%Commercial Source---
Aldehyde or Ketone>98%Commercial Source---
Sodium Triacetoxyborohydride (NaBH(OAc)₃)>95%Commercial SourceMoisture-sensitive; handle under inert atmosphere.
Dichloroethane (DCE) or Tetrahydrofuran (THF)AnhydrousCommercial SourceDCE is often preferred for its higher boiling point.
Acetic Acid (AcOH)GlacialCommercial SourceActs as a catalyst to promote imine formation.
Saturated Sodium Bicarbonate (NaHCO₃) solution---Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---Commercial SourceFor drying organic layers.
Step-by-Step Protocol:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the aniline in anhydrous dichloroethane (DCE) (approximately 0.1 M concentration). Add the desired aldehyde or ketone (1.2-1.5 eq) to the solution, followed by glacial acetic acid (1.0-2.0 eq).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[10]

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" and often more cost-effective alternative to hydride-based reductions, particularly for larger-scale syntheses.[1] This method utilizes hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the in-situ formed imine.[11][12]

Rationale for this Protocol:
  • Atom Economy: This method has high atom economy, with water being the only stoichiometric byproduct.[13]

  • Scalability: Catalytic hydrogenation is generally easier and safer to scale up compared to reactions involving large quantities of hydride reagents.[3]

  • Cleanliness: The catalyst is heterogeneous and can be removed by simple filtration, often leading to a cleaner crude product and simplifying purification.

Materials and Reagents:
ReagentPuritySupplierNotes
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline>95%Commercial Source---
Aldehyde or Ketone>98%Commercial Source---
Palladium on Carbon (Pd/C)5-10 wt%Commercial SourceHandle with care; can be pyrophoric when dry.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousCommercial SourceProtic solvents are typically used.
Hydrogen (H₂) GasHigh PurityGas CylinderUse appropriate safety precautions for handling flammable gas.
Celite®---Commercial SourceFor filtration.
Step-by-Step Protocol:
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), combine 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq), the aldehyde or ketone (1.1-1.3 eq), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Pd/C (typically 5-10 mol% relative to the aniline) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 4-24 hours).

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be used as is if sufficiently pure, or further purified by flash column chromatography.

ProtocolComparison cluster_stab Protocol 1: STAB-Mediated cluster_h2 Protocol 2: Catalytic Hydrogenation Start1 Mix Aniline, Carbonyl, Acid Catalyst in DCE/THF Stir1 Stir at RT (30 min) Start1->Stir1 AddSTAB Add NaBH(OAc)3 Stir1->AddSTAB React1 React at RT (2-16h) AddSTAB->React1 Quench Quench with NaHCO3 React1->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify1 Column Chromatography Extract->Purify1 Start2 Mix Aniline, Carbonyl, Pd/C in MeOH/EtOH Hydrogenate Pressurize with H2 (50-100 psi) Start2->Hydrogenate React2 React at RT-50°C (4-24h) Hydrogenate->React2 Filter Filter through Celite® React2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify2 Purify if Necessary Concentrate->Purify2

Sources

Application

Protecting group strategies for the aniline amine in fluorinated pyrazoles

Executive Summary The incorporation of fluorine into the pyrazole scaffold—common in kinase inhibitors (e.g., Encorafenib analogs)—dramatically alters the electronic landscape of the molecule. The electron-withdrawing na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the pyrazole scaffold—common in kinase inhibitors (e.g., Encorafenib analogs)—dramatically alters the electronic landscape of the molecule. The electron-withdrawing nature of fluorine, coupled with the inherent electron deficiency of the pyrazole ring, renders the exocyclic amine (heteroaryl amine) significantly less nucleophilic than standard anilines. This Application Note details strategic protocols for protecting this "deactivated" amine. We prioritize the Bis-Boc (Imidodicarbonate) strategy for palladium-catalyzed cross-couplings and the SEM (Trimethylsilylethoxymethyl) strategy for base-heavy lithiation chemistry.

Part 1: The Fluorine Conundrum & Strategic Selection

1.1 The Electronic Challenge

In non-fluorinated pyrazoles, the exocyclic amine (typically at C3 or C5) behaves like a standard electron-rich aniline. However, the introduction of fluorine (especially at C4) creates a "super-aniline" effect:

  • Reduced Nucleophilicity: The amine lone pair is tightly held, making initial attack on electrophiles (like Boc₂O) sluggish.

  • Increased Acidity of Mono-Carbamates: If a mono-Boc protection is achieved, the remaining N-H proton becomes highly acidic (pKa ~10-11). Under basic conditions (e.g., Suzuki coupling), this proton is stripped, creating a hard anion that can poison Pd-catalysts or undergo unwanted N-arylation.

1.2 Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal protection strategy for your specific workflow.

PG_Selection Start Start: Fluorinated Aminopyrazole Q1 Is the Ring Nitrogen (N1) Protected? Start->Q1 Action_N1 Protect N1 First (THP/SEM/Alkylation) to prevent regiochemical scrambling Q1->Action_N1 No Q2 Downstream Chemistry? Q1->Q2 Yes (N-Methyl/Aryl) Action_N1->Q2 Path_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Q2->Path_Pd Path_Base Strong Base / Lithiation (n-BuLi / LDA) Q2->Path_Base Path_Acid Acidic Conditions Q2->Path_Acid Sol_BisBoc STRATEGY A: Bis-Boc (Stable to mild base, prevents Pd poisoning) Path_Pd->Sol_BisBoc Preferred Sol_SEM STRATEGY B: SEM/MOM (Stable to strong base/nucleophiles) Path_Base->Sol_SEM Required Sol_Cbz STRATEGY C: Cbz/Fmoc (Rare, solubility issues) Path_Acid->Sol_Cbz If Boc labile

Figure 1: Strategic decision tree for selecting protecting groups based on downstream chemical compatibility.

Part 2: Detailed Protocols

Protocol A: The "Forced" Bis-Boc Strategy (Gold Standard for Cross-Coupling)

Rationale: Mono-Boc protection of fluorinated aminopyrazoles is often insufficient because the remaining proton is acidic. The Bis-Boc (N(Boc)₂) species is chemically inert to mild base, sterically bulky, and prevents catalyst coordination.

Materials
  • Substrate: 1-substituted-4-fluoro-3-aminopyrazole (1.0 equiv).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 - 3.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv). Crucial for electron-deficient amines.

  • Solvent: THF (anhydrous) or MeCN.

  • Base: Triethylamine (TEA) (2.5 equiv).

Step-by-Step Methodology
  • Setup: In a flame-dried RBF under N₂, dissolve the aminopyrazole in THF (0.2 M).

  • Activation: Add TEA and DMAP. Stir for 10 minutes at RT.

  • Addition: Add Boc₂O (dissolved in minimal THF) dropwise.

    • Note: Gas evolution (CO₂) will be observed.

  • Heating: Due to the fluorine-induced deactivation, heating to 50–60°C is often required to drive the reaction from Mono-Boc to Bis-Boc.

  • Monitoring: Monitor by TLC/LCMS.

    • Checkpoint: Mono-Boc usually appears first. Do not stop until the Mono-Boc peak converts to the lipophilic Bis-Boc peak.

  • Workup: Dilute with EtOAc, wash with 0.5M citric acid (to remove DMAP), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (Hex/EtOAc). Bis-Boc compounds are stable on silica but avoid adding Et₃N to the eluent.

Self-Validating Check:

  • 1H NMR: The disappearance of the broad NH singlets (usually around 5-7 ppm) confirms full protection.

  • 13C NMR: Look for the characteristic double intensity of the t-butyl signal or slight splitting if rotamers exist.

Protocol B: The SEM Strategy (For Lithiation/Alkylation)

Rationale: If your synthesis requires treating the pyrazole ring with n-BuLi (e.g., C-5 lithiation), Boc groups will decompose. SEM (2-(Trimethylsilyl)ethoxymethyl) is robust against strong bases.

Materials
  • Substrate: 1-substituted-4-fluoro-3-aminopyrazole (1.0 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv). Strong base required to deprotonate the deactivated amine.

  • Reagent: SEM-Cl (2.2 equiv).

  • Solvent: DMF (anhydrous) or THF/DMF mix.

Step-by-Step Methodology
  • Deprotonation: Cool the solution of aminopyrazole in DMF (0.1 M) to 0°C.

  • Base Addition: Add NaH portion-wise.

    • Caution: H₂ evolution. Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution often turns yellow/orange (anion formation).

  • Alkylation: Cool back to 0°C. Add SEM-Cl dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Careful addition of sat. NH₄Cl at 0°C.[1]

  • Workup: Extract with Et₂O (preferred over EtOAc for removing DMF). Wash extensively with water/LiCl solution to remove DMF.

Part 3: Deprotection & Troubleshooting

3.1 Selective Deprotection (The "Half-Step")

In many cases, you may want to convert a Bis-Boc species back to a Mono-Boc species (e.g., to restore H-bonding capability for a binding assay without fully exposing the amine).

  • Reagent: TFA (1.0 equiv) in DCM at 0°C OR K₂CO₃ in MeOH at RT.

  • Mechanism: The first Boc group is sterically crowded and electronically destabilized. It falls off much faster than the second.

  • Protocol: Treat Bis-Boc compound with K₂CO₃ (3 equiv) in MeOH. Stir 1 hr. This selectively cleaves one Boc to yield the Mono-Boc product.

3.2 Troubleshooting Table
ProblemProbable CauseSolution
Reaction stops at Mono-Boc Amine is too electron-deficient (Fluorine effect).Increase Temp to 60°C; Add more DMAP (up to 0.5 eq); Switch solvent to refluxing MeCN.
Bis-Boc decomposes on Silica Silica is too acidic.Pre-treat column with 1% Et₃N/Hexane; Use neutral alumina.
Regioisomer mixture (N1 vs NH2) N1 was not protected or labile.Ensure N1 is capped with a robust group (Methyl, THP) before attempting amine protection.
Low Yield in SEM protection Incomplete deprotonation.The F-pyrazole amine is less acidic than expected? No, it's more acidic but the anion is stabilized. Ensure NaH is fresh. Use 15-crown-5 additive.

Part 4: Mechanistic Visualization (Bis-Boc Formation)

BisBoc_Mechanism Substrate F-Pyrazole-NH2 (Poor Nucleophile) Step1 Activation: Boc2O + DMAP Substrate->Step1 Slow Intermediate Mono-Boc Species (Acidic NH) Step1->Intermediate Step2 Forcing Conditions: Excess Boc2O/Heat Intermediate->Step2 Rate Limiting Product Bis-Boc Product (Chemically Inert) Step2->Product

Figure 2: Kinetic pathway for Bis-Boc formation. Note that the second addition is rate-limiting due to steric bulk and electron withdrawal.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Knochel, P.; et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Chem. Rev.2008 , 108, 3054. (Discusses stability of PGs during metallation of pyrazoles).

  • Pfizer/Array BioPharma. "Discovery of Encorafenib." J. Med. Chem.2013 , 56, 16, 6419–6433. (Demonstrates protecting group strategies in fluorinated pyrazole kinase inhibitors).

  • Lipshutz, B. H.; Pegram, J. J. "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.1980 , 21, 3343. (Foundational text for SEM protocol adapted for amines).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Welcome to the technical support center for the synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield synthesis of this key pharmaceutical intermediate.

The construction of the C-N bond in 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a critical transformation, often accomplished through palladium-catalyzed cross-coupling reactions. These reactions, while powerful, can be sensitive to a variety of factors that may impact reaction yield and purity. This guide will delve into the nuances of these reactions, providing actionable insights to overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your synthesis experiments. Each issue is followed by potential causes and detailed solutions.

Issue 1: Low or No Product Yield

A common and frustrating challenge in palladium-catalyzed cross-coupling reactions is a lower-than-expected or complete lack of product formation. This can stem from several factors related to the catalyst, reagents, or reaction conditions.[1]

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

    • Solution: Consider using a pre-activated Pd(0) catalyst or a more advanced precatalyst system.[3][4] Ensure that the solvent and reagents are thoroughly degassed to prevent oxidation of the active catalyst. The use of well-defined Pd(II) precatalysts can also lead to more reliable formation of the active catalytic species.[3]

  • Poor Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often effective.[5] For Buchwald-Hartwig aminations, a variety of specialized ligands have been developed to couple different classes of amines.[2][6] It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate combination.

  • Base Incompatibility or Insufficient Strength: The base is critical for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[7][8]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used in Buchwald-Hartwig aminations.[2] For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically employed.[9] The choice of base can also be influenced by the presence of base-sensitive functional groups on your substrates.[2]

  • Substrate-Related Issues: The electronic and steric properties of your starting materials can significantly impact reactivity.

    • Solution: Aryl chlorides can be less reactive than bromides or iodides in oxidative addition.[10] If using an aryl chloride, you may need to use a more active catalyst system or higher reaction temperatures. The presence of ortho-substituents on the aniline can also hinder the reaction.[11]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired aniline.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if there are sources of hydride in the reaction mixture.[12]

    • Solution: Ensure that solvents and reagents are anhydrous. Certain bases or additives can also promote this side reaction. Optimizing the catalyst and ligand can sometimes suppress hydrodehalogenation.

  • Homocoupling: Dimerization of the aryl halide or the boronic acid/ester can occur.[1]

    • Solution: This is often promoted by certain reaction conditions and catalyst systems. Optimizing the catalyst loading, reaction temperature, and stoichiometry of the coupling partners can often minimize homocoupling.[1]

  • Protodeborylation: In Suzuki-Miyaura couplings, the boronic acid can be cleaved by a proton source before it can transmetalate to the palladium center.[12]

    • Solution: This is more common with heteroaryl boronic acids.[12] Using a boronic ester (e.g., a pinacol ester) can often mitigate this issue. Careful control of the reaction pH and minimizing water content can also be beneficial.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes and Solutions:

  • Residual Palladium: The final product can be contaminated with residual palladium catalyst.

    • Solution: Passing the crude reaction mixture through a pad of celite or silica gel can help remove some of the palladium.[13][14] For more stringent removal, treatment with a scavenger resin or a wash with an aqueous solution of a thiol-containing compound can be effective.

  • Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution: Re-crystallization can be an effective purification method if a suitable solvent system can be found.[15] Alternatively, derivatizing the crude product to alter its polarity, followed by chromatography and then deprotection, can be a viable strategy. In some cases, forming a salt of the aniline product can facilitate its isolation and purification.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline?

The most prevalent method is a palladium-catalyzed cross-coupling reaction. Two main strategies are employed:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 2-fluoro-3-haloaniline (typically bromo or iodo) with 1-methyl-1H-pyrazole-4-boronic acid or a corresponding boronic ester.[8][17]

  • Buchwald-Hartwig Amination: This approach couples 4-bromo-1-methyl-1H-pyrazole with 2-fluoro-3-amino-substituted arenes. However, the Suzuki-Miyaura route is generally more common for this specific target.[6]

Q2: Which palladium catalyst and ligand combination is recommended?

The optimal choice is highly dependent on the specific substrates and reaction conditions. However, for a Suzuki-Miyaura coupling to synthesize this target, a good starting point would be a catalyst system known for its high activity and broad substrate scope.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos or XPhos1-2Good for challenging couplings, often provides high yields.
Pd₂(dba)₃Buchwald Ligands1-2Versatile and widely used in cross-coupling reactions.[13]
[Pd(IPr)(AN)Cl₂](internal)1-2A well-defined, air- and moisture-stable precatalyst.[3]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[18] For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the conversion and identify any side products.[1]

Q4: What are the key safety precautions for this synthesis?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Anhydrous and degassed solvents are often required. Handle flammable organic solvents with care and away from ignition sources.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. Optimization may be required for your specific setup.[9]

Materials:

  • 2-Fluoro-3-bromoaniline

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-fluoro-3-bromoaniline (1.0 equiv.), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 ratio of dioxane to water).

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[13]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).[9]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand check_catalyst->check_ligand Catalyst OK optimize_conditions Optimize Conditions check_catalyst->optimize_conditions Catalyst Inactive (Use Pre-catalyst) check_base Verify Base check_ligand->check_base Ligand Suitable check_ligand->optimize_conditions Screen Ligands check_reagents Inspect Reagents check_base->check_reagents Base Appropriate check_base->optimize_conditions Screen Bases check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Reagent Impure (Purify/Replace) optimize_conditions->success Adjust T, Time, Conc. suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' (L₂) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(But-2-en-1-yl)aniline.
  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2024). Synthesis, Purification and Characterisation of Novel Pfas Following Nontarget Analysis.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). Separation of aniline and p-fluoroaniline.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Introduction Welcome to the Technical Support Center. You are likely working with 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical intermediate often used in the synthesis of RET-kinase inhibitors.[1][2] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical intermediate often used in the synthesis of RET-kinase inhibitors.[1][2]

While this molecule has a moderate lipophilicity (Calculated LogP ~1.7–2.2), researchers frequently encounter "crash-out" events (precipitation) or dissolution failure in DMSO.[1][3] This guide addresses the physicochemical causes of these issues—specifically crystal lattice energy , hygroscopicity , and salt-form mismatches —and provides actionable protocols to resolve them.[2]

Part 1: Diagnostic Workflow

Before proceeding, identify your specific failure mode using the decision tree below.

SolubilityTroubleshooting Start Start: Solubility Issue Q1 Does the solid dissolve initially? Start->Q1 NoDissolve Issue: Kinetic/Thermodynamic Barrier Q1->NoDissolve No YesDissolve It dissolves, but... Q1->YesDissolve Yes Action1 Check Salt Form (HCl vs Free Base) Apply Heat (40°C) + Sonication NoDissolve->Action1 Q2 Does it precipitate later? YesDissolve->Q2 Precip Issue: Hygroscopic Crash (Water uptake) Q2->Precip Yes (Hours/Days) Color Issue: Oxidation (Browning/Darkening) Q2->Color No, but changes color Action2 Use Anhydrous DMSO Add Molecular Sieves Precip->Action2 Action3 Degas Solvents Store under Argon/N2 Color->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of solubility failure.

Part 2: Technical FAQs & Troubleshooting

Issue 1: "I am vortexing vigorously, but the powder remains as a suspension."

Diagnosis: High Crystal Lattice Energy or Salt Form Mismatch.[1][2][3] This molecule contains an aniline and a pyrazole ring, capable of significant


-

stacking and hydrogen bonding in the solid state.[2][3] If you are using the HCl salt version, it may be less soluble in pure DMSO than the Free Base .[2]

Scientific Rationale:

  • Lattice Energy: The energy required to break the crystal lattice is higher than the solvation energy provided by room-temperature DMSO.[2]

  • Salt Effect: Inorganic salts (like hydrochlorides) often require water to dissolve effectively.[4][1][3] In pure DMSO, the chloride counter-ion can inhibit solvation of the organic cation due to the "common ion effect" if the DMSO is not perfectly dry, or simply due to poor solvation of the anion.[2]

Corrective Protocol:

  • Check the Label: Confirm if you have the Free Base or HCl Salt.[1][2][3]

    • If HCl Salt: You may need to add 5-10% water (if your assay permits) or use a DMSO:Water (90:[4][1][3]10) mixture.

  • Thermal Shift: Heat the DMSO to 40–50°C . This increases the kinetic energy of the solvent molecules, helping to overcome the lattice energy barrier.[2]

  • Sonication: Use an ultrasonic bath for 10–15 minutes. Note: Vortexing only agitates; sonication creates cavitation bubbles that physically disrupt crystal aggregates.[1][2]

Issue 2: "The solution was clear yesterday, but today there are crystals at the bottom."

Diagnosis: The "Hygroscopic Crash" (Water Anti-Solvent Effect).[4][1][3] DMSO is extremely hygroscopic.[1][2][3][5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped [1].[2][3]

Scientific Rationale: As DMSO absorbs atmospheric moisture, the solvent power decreases.[1][2][3] Water acts as an anti-solvent for this lipophilic molecule (LogP ~2).[4][1][3] As the water content rises, the solubility limit of the compound drops below your concentration (e.g., 10mM), forcing precipitation.[2]

Data: Water Absorption of DMSO at 20°C / 60% RH

Time Exposed (Hours)Water Content (% w/w)Impact on Solubility
0< 0.1%Optimal
2~ 1.5%Negligible
24~ 5-10%Critical (Precipitation likely)
72> 15%Saturation

Corrective Protocol:

  • Use Single-Use Aliquots: Never store the main stock bottle of DMSO open.[1][2][3] Buy small bottles (e.g., 50mL) or aliquot into sealed vials.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to your DMSO stock bottle to keep it anhydrous.

  • Re-solubilization: If precipitation occurs, heat to 37°C and vortex. If it does not re-dissolve, the water content is likely too high; prepare a fresh stock.[2][3]

Issue 3: "The solution turned from colorless to dark brown/black."

Diagnosis: Oxidative Degradation (Aniline Oxidation).[4][1][3] Anilines are electron-rich and prone to oxidation, forming azo-compounds, quinones, or polymeric species (similar to "aniline black") [2].[4][1][2][3] DMSO can facilitate this, especially if the solution is old or exposed to light.[2][3]

Corrective Protocol:

  • Degas DMSO: Sparge your DMSO with Argon or Nitrogen gas for 5 minutes before dissolving the compound.[1][2][3]

  • Protect from Light: Store solutions in amber vials or wrapped in foil.

  • Low Temperature: Store stocks at -20°C or -80°C to slow oxidation kinetics.

Part 3: Optimized Solubilization Protocol

Follow this Standard Operating Procedure (SOP) to generate a stable 10mM - 50mM stock solution.

Materials Required
  • Compound: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline.[1][2][3]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).[4][1][3]

  • Equipment: Ultrasonic water bath, Amber glass vials (borosilicate), Argon gas (optional).

Step-by-Step Methodology
  • Calculation:

    • Calculate the volume of DMSO required.[3]

    • Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Desired Conc (M)].[4][1][3]

    • Example: To make 10mM stock from 5mg of compound (MW ~191.2):

      
      [4][1][3]
      
  • Pre-Treatment (The "Dry" Step):

    • Ensure the vial and DMSO are at room temperature.[2][3]

    • If the DMSO bottle has been opened previously, check for water contamination (viscosity increase or freezing point depression).[3]

  • Dissolution (The "Kinetic" Step):

    • Add the DMSO to the solid (do not add solid to liquid).[3]

    • Vortex for 30 seconds.

    • Sonicate at room temperature for 5 minutes.

    • Visual Check: Hold the vial up to a light source.[2][3] Look for "schlieren" lines (swirls) or particulates.[1][3][6] The solution should be optically clear.

  • Stabilization (The "Storage" Step):

    • Flush the headspace of the vial with Argon or Nitrogen gas to displace oxygen.[2][3]

    • Seal tightly with a PTFE-lined cap.[1][2][3]

    • Store at -20°C .

Part 4: Mechanism of Failure (Visualization)

Understanding why the compound crashes out helps prevent future issues.[2][3] The diagram below illustrates the "Anti-Solvent" effect of atmospheric water.

HygroscopicCrash DMSO Pure DMSO (High Solubilizing Power) Mix DMSO + Water Mixture (Increased Polarity) DMSO->Mix Absorbs Air Atmospheric Moisture (H2O) Air->Mix Precip PRECIPITATION (Lattice Energy > Solvation Energy) Mix->Precip Solubility Limit Drops Compound Compound (Hydrophobic/Lipophilic) Compound->DMSO Dissolves Well Compound->Mix Insoluble

Figure 2: The mechanism of precipitation driven by DMSO hygroscopicity.[4]

References

  • Gaylord Chemical Company. (2007).[1][2][3][7][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [4][1][3]

  • BenchChem Technical Support. (2025). Preventing oxidation of the aniline group during complexation. Retrieved from [1][3]

  • Ziath. (2024).[4][1][2][3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [4][1][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43663543, 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. Retrieved from [4][1][3]

  • Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[4][1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical vendor.[4]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation &amp; Degradation of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Executive Summary 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a critical pharmacophore, notably serving as a key intermediate in the synthesis of BRAF inhibitors like Encorafenib (LGX-818) . While the pyrazole moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a critical pharmacophore, notably serving as a key intermediate in the synthesis of BRAF inhibitors like Encorafenib (LGX-818) . While the pyrazole moiety offers relative stability, the electron-rich aniline functionality is highly susceptible to oxidative degradation via radical cation pathways. This guide provides a self-validating framework to preserve compound integrity, ensuring high yields in downstream Suzuki-Miyaura couplings or amide formations.

Part 1: Quick Reference Dashboard
ParameterSpecificationCritical Note
Storage Temp -20°C (Long-term) | 2-8°C (Active use)Thaw to RT before opening to prevent condensation.
Atmosphere Argon or Nitrogen (O₂ < 5 ppm)Argon is preferred (heavier than air) for solid storage.
Physical State Off-white to pale yellow solidDark Brown/Black indicates significant oxidation (quinone/azo formation).
Solution Stability < 24 hours in non-degassed solventsDMSO/DMF solutions degrade faster due to hygroscopicity.
Light Sensitivity High (UV/Blue light)Photosensitized oxidation is rapid; use amber glassware.
Part 2: Troubleshooting & FAQs
Category A: Storage & Handling [1][2][3][4][5][6]

Q1: My sample arrived as a pale yellow solid but turned dark brown after two weeks in the refrigerator. Is it still usable?

  • Diagnosis: This color change is the hallmark of auto-oxidation . The aniline nitrogen undergoes a single-electron transfer (SET) to atmospheric oxygen, forming a radical cation that polymerizes into highly colored azo- or quinone-imine species.

  • Assessment: If the color is surface-level, the bulk purity may still be >95%.

  • Action: Dissolve a small aliquot in HPLC-grade methanol and run a LC-MS.

    • Usable: Purity >98%.

    • Purify: Purity 90-95% (See Protocol B).

    • Discard: Purity <90% or distinct peaks at M+14 (carbonyl) or M+16 (N-oxide).

Q2: Can I store this compound in solution to avoid weighing it out every time?

  • Technical Insight: No. Storing free-base anilines in solution (especially DMSO or DMF) accelerates degradation. These solvents are hygroscopic; absorbed water promotes proton transfer and radical formation.

  • Better Alternative: If solution storage is mandatory, convert the aniline to its HCl salt . The protonated ammonium species is significantly more resistant to oxidation as the lone pair is engaged.

    • Protocol: Dissolve in Et₂O, add 1.1 eq. 4M HCl in dioxane, filter the precipitate, and store the salt.

Category B: Reaction Optimization

Q3: I am observing a "dimer" impurity during my Suzuki coupling. How do I prevent this?

  • Mechanism: Palladium catalysts can facilitate oxidative homocoupling of anilines if O₂ is present, forming azo-dimers (Ar-N=N-Ar) or hydrazine derivatives.

  • Solution:

    • Sparging is insufficient: Use freeze-pump-thaw cycles (x3) for reaction solvents.

    • Antioxidant Additives: Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction matrix if the catalyst system tolerates it.

    • Order of Addition: Add the aniline last, after the catalyst and other reagents have been degassed.

Q4: Does the fluorine atom at the 2-position stabilize the amine?

  • Chemical Logic: Yes and No. The fluorine atom is electron-withdrawing (inductive effect), which lowers the pKa of the aniline slightly compared to a non-fluorinated analog. This theoretically makes the lone pair less available for oxidation. However, the ortho positioning can also create a "push-pull" electronic effect with the electron-rich pyrazole ring at the 3-position, maintaining high reactivity toward electrophiles (and oxidants). Do not rely on the fluorine for stability.

Part 3: Deep Dive - The Degradation Mechanism[7]

Understanding why the compound degrades allows you to predict failure points. The pathway below illustrates the transition from the active Pharmaceutical Ingredient (API) intermediate to inactive impurities.

DegradationPathway Aniline 2-Fluoro-3-(pyrazolyl)aniline (Active Species) Radical Anilino Radical Cation (Reactive Intermediate) Aniline->Radical Light/O2 (SET) Salt Aniline-HCl Salt (Stable Form) Aniline->Salt + HCl (Protection) Peroxyl Peroxyl Radical (O2 Adduct) Radical->Peroxyl + O2 Impurities Degradation Products: 1. Azo-dimers (Colored) 2. Nitro-compounds 3. Quinone-imines Peroxyl->Impurities Polymerization Salt->Aniline Base Wash

Figure 1: Oxidative degradation pathway vs. Acid salt protection strategy.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: The "Zero-Oxidation" Handling Workflow

Use this for all preparative scale reactions (>100 mg).

  • Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool in a desiccator under Argon.

  • Solvent Degassing: Do not just bubble N₂. Sonicate the solvent under vacuum for 15 minutes, then backfill with Argon.

  • Transfer:

    • Solid: Weigh quickly in air, but immediately purge the headspace of the vial with Argon before capping.

    • Liquid: Use a gastight syringe. Never pour solutions.

  • Reaction: Maintain a positive pressure of Argon using a balloon or manifold throughout the reaction duration.

Protocol B: Rescue Purification of Oxidized Material

Use this if your material has turned brown but retains >80% purity.

  • Dissolution: Dissolve the crude brown solid in a minimal amount of Dichloromethane (DCM) .

  • Acid Wash (The Trick):

    • Extract the organic layer with 0.5 M HCl (aq). The aniline will protonate and move to the aqueous layer.

    • Note: Neutral oxidation byproducts (azo dimers, nitro compounds) will remain in the DCM layer.

  • Separation: Discard the organic (DCM) layer (which should contain the brown color).

  • Recovery:

    • Wash the aqueous acidic layer once with fresh DCM.

    • Slowly basify the aqueous layer with saturated NaHCO₃ to pH 8-9.

    • Extract the milky white suspension back into DCM or Ethyl Acetate.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).

Part 5: Data & Specifications

Table 1: Solvent Compatibility Matrix

SolventStability RatingComments
Dichloromethane (DCM) HighBest for short-term handling. Non-coordinating.
Methanol/Ethanol MediumProtic solvents can stabilize radical intermediates; use degassed.
DMSO / DMF Low Promotes oxidation. Use only if necessary and use immediately.
Ethyl Acetate HighExcellent for extraction; avoid prolonged storage (transesterification risk).
Water (Acidic pH) Very High Stable as ammonium salt.
References
  • Title: "Process for the preparation of Encorafenib and intermediates thereof.
  • Fluorine in Medicinal Chemistry (Stability)

    • Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
    • Source:Journal of Medicinal Chemistry (via PMC).
    • Relevance: Explains the electronic influence of ortho-fluorine substitution on aniline stability.
    • URL:[Link]

  • General Aniline Oxidation Mechanisms

    • Title: "Oxidation of aniline and substituted anilines: A kinetic and mechanistic study."[7]

    • Source:Arabian Journal of Chemistry.
    • Relevance: foundational chemistry regarding the radical cation pathway for aniline degrad
    • URL:[Link]

Sources

Optimization

Troubleshooting catalyst poisoning in couplings with 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Topic: Coupling of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Case ID: ANL-PYR-003 Status: Open Priority: Critical (Synthesis Stalled) Executive Summary: The "Double-Edged" Deactivation You are likely encountering a st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Case ID: ANL-PYR-003 Status: Open Priority: Critical (Synthesis Stalled)

Executive Summary: The "Double-Edged" Deactivation

You are likely encountering a stalled reaction or low conversion (<20%) when attempting to couple 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline . This substrate presents a specific "perfect storm" for Palladium (Pd) catalyst poisoning, driven by two synergistic factors:

  • Electronic Deactivation (The Fluorine Effect): The fluorine atom at the C2 position (ortho to the amine) is strongly electron-withdrawing (

    
    ). This significantly lowers the nucleophilicity of the aniline nitrogen, slowing down the rate of amine binding to the Pd(II) center.
    
  • Competitive Binding (The Pyrazole Trap): With the primary amine's reactivity suppressed, the exposed

    
     nitrogen (N2) on the pyrazole ring becomes a kinetically competitive binding site. The catalyst binds non-productively to the heterocycle, forming a stable "resting state" that exits the catalytic cycle.
    

This guide provides the diagnostic steps, ligand strategies, and purification protocols required to reactivate your catalytic system.

Part 1: Diagnostics (Is it Poisoning?)

Q: How do I distinguish between catalyst poisoning and simple oxidative addition failure?

A: You must analyze the reaction kinetics.

  • Scenario A (Oxidative Addition Failure): The reaction never starts. Starting material remains 100% unconsumed immediately. This is rare for aryl bromides/iodides but possible with chlorides.

  • Scenario B (Catalyst Poisoning): The reaction starts (5-10% conversion) and then "flatlines" despite available reagents. Or, the reaction works at 10 mol% catalyst loading but fails completely at 1 mol%. This non-linear scaling is the hallmark of poisoning.

The Poisoning Mechanism: The diagram below illustrates how the pyrazole moiety traps the Palladium species, preventing the productive reductive elimination step.

PoisoningMechanism Pd_Active Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting due to F) OxAdd->AmineBind Slow Step PoisonTrap DEAD END: Pd-Pyrazole Complex (Bis-ligated or bridged) OxAdd->PoisonTrap Competitive Binding (N2) ProdCycle Reductive Elimination (Product Formation) AmineBind->ProdCycle Fast ProdCycle->Pd_Active Regeneration PoisonTrap->Pd_Active Reversible (Difficult)

Caption: Figure 1. The kinetic competition between productive amine binding and non-productive pyrazole coordination. The fluorine atom slows the productive path, favoring the poison trap.

Part 2: Ligand Selection Strategy

Q: I am using XPhos, but the yield is poor. What should I switch to?

A: While XPhos is excellent for general steric hindrance, it may not provide enough steric bulk to shield the metal center from the pyrazole nitrogen in this specific scaffold.

Recommendation: Switch to BrettPhos or tBuBrettPhos .

  • Why? These ligands are designed specifically for primary amines. The extreme bulk of the tert-butyl groups on the phosphine (in tBuBrettPhos) creates a "roof" over the Palladium center. This steric wall allows the small primary amine (

    
    ) to bind but physically blocks the larger, planar pyrazole ring from approaching the metal center.
    

Ligand Performance Matrix:

LigandSuitabilityMechanism of ActionRecommendation
BINAP / DPPF LowBidentate; often leaves axial sites open for heterocycle binding.Avoid
XPhos MediumGood oxidative addition, but may allow small heterocycle coordination.Backup
BrettPhos HighOptimized for primary amines; good shielding.Primary Choice
tBuBrettPhos Critical Maximum steric shielding; prevents "poisoning" by distal nitrogens.Best for this Case
AdBippyPhos HighSpecialized for weak nucleophiles (fluoroanilines).Alternative
Part 3: The Base & Precatalyst Factor

Q: Does the choice of base affect catalyst longevity?

A: Yes. Strong bases like NaOtBu can degrade sensitive substrates, but more importantly, the counter-ion matters.

  • Issue: Insoluble bases (like

    
     in toluene) can lead to slow deprotonation, leaving the Pd-Amine complex vulnerable to displacement by the pyrazole.
    
  • Solution: Use a base with a solubilizing phase-transfer agent or a soluble organic base if the pKa allows.

  • Precatalysts: Do not use

    
     + Ligand. The reduction step to Pd(0) is often inefficient with electron-deficient anilines. Use pre-formed precatalysts like Pd(crotyl)(tBuBrettPhos)Cl  (G3 or G4 precatalysts) to ensure 100% active species at 
    
    
    
    .
Part 4: Purification & Contaminants (The Hidden Killer)

Q: My material is 98% pure by LCMS. Why does it still fail?

A: If your aniline was synthesized via a Suzuki coupling (common for attaching the pyrazole), it likely contains trace Sulfur or Thiol residues from scavengers (e.g., Thiol-silica) or reagents. Pd is sensitive to sulfur at ppm levels.

Decontamination Protocol:

  • Dissolve the aniline in EtOAc.

  • Wash 3x with 5% aqueous

    
     (Bleach) or treat with activated charcoal for 1 hour.
    
  • Filter through Celite.

  • Reasoning: This oxidizes trace thiols/sulfides to sulfoxides/sulfones, which do not bind Pd strongly.

Part 5: Experimental Protocols
Protocol A: High-Throughput Ligand Screening (Micro-scale)

Use this protocol to validate the ligand choice before scaling up.

Reagents:

  • Substrate: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Base: NaOtBu (1.4 equiv) or

    
     (2.0 equiv)
    
  • Solvent: t-Amyl Alcohol or Dioxane (0.1 M)

Workflow:

  • Prepare stock solutions of the aniline and aryl bromide.

  • Charge 4 reaction vials with different precatalysts (2 mol% loading):

    • Vial 1: XPhos Pd G4

    • Vial 2: BrettPhos Pd G4

    • Vial 3: tBuBrettPhos Pd G4

    • Vial 4: AdBippyPhos Pd G3

  • Add Base.[1][2]

  • Heat to 80°C for 2 hours.

  • Analyze: Take an aliquot at 15 mins and 2 hours.

    • Success Indicator: If Vial 3 shows >50% conversion at 15 mins, the steric shielding hypothesis is confirmed.

Protocol B: Optimized Scale-Up Conditions

If screening confirms tBuBrettPhos:

  • Charge: Flask with Pd-G4-tBuBrettPhos (1.5 mol%), Aryl Bromide (1.0 equiv), and Aniline (1.05 equiv).

  • Purge: Evacuate and backfill with

    
     (3 cycles). Critical:  Oxygen promotes catalyst decomposition.
    
  • Solvent: Add anhydrous t-Amyl Alcohol (degassed).

  • Base: Add

    
      (2.0 equiv) and 4% water  (v/v).
    
    • Note: The addition of water creates a "slurry" that aids solubility and proton transfer for inorganic bases.

  • Heat: Stir vigorously at 90°C.

Part 6: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Stalled CheckPurity Check Start Material Source (Suzuki derived?) Start->CheckPurity S_Contam Decontaminate for Sulfur (Bleach Wash/Charcoal) CheckPurity->S_Contam Yes CheckLigand Current Ligand? CheckPurity->CheckLigand No/Clean S_Contam->CheckLigand SwitchLigand Switch to tBuBrettPhos (Steric Shielding) CheckLigand->SwitchLigand Using XPhos/BINAP CheckBase Base Solubility? CheckLigand->CheckBase Already using BrettPhos AddWater Add 4% H2O or Switch to Organic Base (DBU) CheckBase->AddWater Inorganic Base

Caption: Figure 2. Step-by-step troubleshooting flow for reactivating the coupling of pyrazole-anilines.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Context: Establishes the mechanism of bulky biaryl phosphines in preventing c
  • Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling of Fluoroalkylamines." Organic Letters. Link

    • Context: Discusses the specific challenges of coupling amines with electron-withdrawing fluorine substituents.
  • Hartwig, J. F. (2011). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. Link

    • Context: Explains the necessity of using G3/G4 precatalysts to avoid induction periods in difficult couplings.
  • Sheridan, R. et al. (2015). "Impurity Control in Palladium-Catalyzed Reactions." Organic Process Research & Development. Link

    • Context: Authoritative guide on sulfur/thiol poisoning and remediation strategies in pharmaceutical intermedi

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for Sterically Hindered Fluorinated Anilines

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with sterically hindered fluorinated anilines . It moves beyond generic advice to address the speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with sterically hindered fluorinated anilines . It moves beyond generic advice to address the specific kinetic and thermodynamic bottlenecks inherent to this chemical space.

Topic: Optimizing Reaction Temperature & Conditions Ticket ID: CHEM-OPT-882 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Steric-Electronic Paradox

Working with sterically hindered fluorinated anilines presents a unique "push-pull" conflict. The fluorine atom is electron-withdrawing, which deactivates the amine nucleophile (lowering HOMO energy). Simultaneously, steric bulk (e.g., ortho-substituents) physically blocks the approach of electrophiles or catalysts.

  • The Trap: You increase temperature to overcome the steric activation barrier, but this often triggers hydrodefluorination (HDF) or oxidative decomposition before the desired coupling occurs.

  • The Solution: This guide focuses on finding the "Goldilocks Zone"—the precise thermal window where the rate of productive coupling (

    
    ) exceeds the rate of decomposition (
    
    
    
    ).

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why does my reaction stall at 60°C but turn into "black tar" at 90°C?

A: You are likely hitting the Decomposition Threshold before crossing the Steric Activation Barrier .

  • The Stalling (60°C): The steric hindrance around the amine nitrogen increases the activation energy (

    
    ) required for the rate-determining step (often oxidative addition or reductive elimination in Pd-catalysis). At 60°C, the thermal energy is insufficient to distort the bulky ligands/substrates into the necessary transition state geometry.
    
  • The Tar (90°C): Fluorinated aromatics are prone to C-F bond activation at elevated temperatures, especially in the presence of metals (Pd, Ni) or strong bases. Once a single C-F bond cleaves, it generates reactive radical species that polymerize (the "tar").

Recommendation: You need a catalyst that lowers the


 of the coupling step, allowing the reaction to proceed below the decomposition temperature (typically <80°C for highly unstable substrates).
Q: How does fluorine substitution pattern affect thermal stability?

A:

  • Ortho-F: Highly unstable. The C-F bond is weakened by the proximity to the nitrogen lone pair (if basic) or metal center. Prone to HF elimination (benzyne pathway).

  • Meta/Para-F: More stable, but strong electron-withdrawal makes the amine a poor nucleophile, requiring higher temperatures to react, which again risks decomposition.

Module 2: Troubleshooting Specific Reactions

Scenario A: Buchwald-Hartwig Amination[1][2][3]

Q: I am using Pd(OAc)₂/BINAP at 100°C. Yield is <10%. What is wrong? A: BINAP is often too rigid and lacks the bulk required to force the reductive elimination of sterically hindered amines. 100°C is likely causing catalyst death (Pd black precipitation) or substrate degradation.

Protocol Adjustment:

  • Switch Ligand: Move to Dialkylbiaryl Phosphines (e.g., BrettPhos , RuPhos , or GPhos ). These ligands are designed to form a protective pocket around the Pd center, facilitating coupling at lower temperatures (often 40–60°C) and preventing catalyst deactivation.

  • Base Selection: Switch from strong inorganic bases (NaOtBu) to milder bases (K₃PO₄ or Cs₂CO₃) if base-mediated defluorination is suspected.

Scenario B: Nucleophilic Aromatic Substitution (SₙAr)

Q: My SₙAr reaction works for the non-fluorinated analog but fails with the fluorinated aniline. Why? A: While fluorine is a good leaving group on the electrophile, a fluorinated nucleophile (aniline) is deactivated. The nucleophilicity is too low to attack the ring.

Protocol Adjustment:

  • Solvent Effect: Use DMSO or NMP . These dipolar aprotic solvents stabilize the charged transition state (Meisenheimer complex) and can increase reaction rates by 10–100x compared to THF or Toluene.

  • Temperature Step: SₙAr has a high activation barrier. If stable, ramp temperature to 120°C only in these solvents. If decomposition occurs, consider Photoredox Catalysis to generate a nitrogen radical that reacts under mild conditions (see References).

Module 3: Visualization & Logic

Workflow: The "Step-Up" Temperature Screening Protocol

Caption: A logic-gated workflow for determining the optimal reaction temperature (T_opt) while monitoring for decomposition.

TemperatureOptimization Start Start: Define Baseline (T_0) (Usually 40°C or RT) CheckConversion Check Conversion (LCMS) after 2 hours Start->CheckConversion Decision1 Conversion > 10%? CheckConversion->Decision1 CheckDecomp Check Decomposition (Defluorination/Tar) Decision1->CheckDecomp No OptimizeTime Maintain T, Extend Time Decision1->OptimizeTime Yes IncreaseTemp Increase T by 10°C IncreaseTemp->CheckConversion CheckDecomp->IncreaseTemp No Decomp ChangeCat Stop Heating. Change Catalyst/Solvent CheckDecomp->ChangeCat Decomp Detected Success Optimal Condition Found (T_opt) OptimizeTime->Success

Module 4: Practical Optimization Protocols

Data Table: Solvent & Temperature Limits

Use this table to select the maximum safe operating temperature based on solvent boiling points and common stability thresholds for fluorinated anilines.

SolventBoiling Point (°C)Rec. Max T for FluoroanilinesWhy?
THF 6660Good solubility, but low BP limits kinetics.[1]
Dioxane 10190Standard for Pd-catalysis. Watch for peroxide formation.
Toluene 110100Non-polar. Poor for SₙAr, good for Buchwald.
DMSO 189120 (Caution)Excellent for SₙAr.[1] Risk: Thermal runaway >140°C.
DMF 153100Can decompose to dimethylamine at high T, reacting with substrate.[1]
Step-by-Step Optimization Experiment (DoE)

Objective: Determine


 using a parallel screen.
  • Preparation: Prepare 4 reaction vials with the standard catalyst loading (e.g., 2 mol% Pd-GPhos).

  • Set Points: Set heating blocks to 40°C, 60°C, 80°C, and 100°C .

  • Sampling:

    • T=1h: Take aliquots. Check for starting material consumption vs. product formation.[2]

    • Checkpoint: If 80°C shows 50% conversion but 10% defluorinated byproduct, STOP . Your

      
       is 70°C.
      
  • Refinement: Run a second screen at 65°C, 70°C, 75°C to fine-tune.

Module 5: Critical Safety & Stability (FAQ)

Q: What are the warning signs of thermal runaway with these compounds?

A:

  • Exotherm: Sudden spike in internal temperature.

  • Pressure: Rapid pressure build-up (gas evolution from N₂ or CO release).[1]

  • Color Change: Rapid shift from pale yellow/brown to deep black/purple.

Mechanism of Failure: At high temperatures, ortho-fluorinated anilines can undergo benzyne formation (elimination of HF).[1] This highly reactive intermediate polymerizes violently.

  • See Diagram Below for Pathway.

DecompositionPathway Substrate Ortho-Fluoroaniline (Substrate) Benzyne Benzyne Intermediate (Highly Reactive) Substrate->Benzyne -HF (Elimination) Heat Heat (>120°C) + Base Polymer Polyaniline Tars (Black Precipitate) Benzyne->Polymer Polymerization

Caption: Thermal decomposition pathway via benzyne formation, common in ortho-fluorinated systems.[1]

References

  • Development of an Aryl Amination Catalyst with Broad Scope. Source: National Institutes of Health (PMC) Context: Discusses GPhos and BrettPhos ligands for room temperature amination of hindered substrates.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: National Institutes of Health (PMC) Context: Photoredox methods for mild defluorination/substitution, avoiding high thermal requirements.[1]

  • Thermal Decomposition Mechanism of Fluorinated Anilines. Source: Journal of Fluorine Chemistry (via Academia.edu) Context: Detailed breakdown of thermal stability and decomposition products (HF, tars) of fluoroanilines.

  • Buchwald-Hartwig Aminations: A Practical Protocol. Source: ResearchGate Context: Protocols for using Pd-NHC catalysts to couple hindered anilines.[3]

End of Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Optimization

Removing palladium residues from 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline products

Technical Support Center: Palladium Removal Guide Topic: Purification of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Reference ID: TR-PD-PYRZ-001 Executive Summary & Chemical Context The Challenge: Removing palladium (P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Topic: Purification of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Reference ID: TR-PD-PYRZ-001

Executive Summary & Chemical Context

The Challenge: Removing palladium (Pd) from 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is chemically non-trivial due to the molecule's structure. Unlike simple hydrocarbons, your product contains two potent coordination sites:

  • The Pyrazole Nitrogen (N2 position): A strong

    
    -donor.
    
  • The Aniline Nitrogen: A moderate donor that can participate in chelating effects.

The "Pincer" Effect: These nitrogen atoms can act as a bidentate ligand system, effectively "clamping" onto the Palladium species. Standard silica filtration often fails because the Product-Pd binding constant (


) competes with the silica's affinity. To reach ICH Q3D limits (<10 ppm for oral APIs), you must use ligands with a significantly higher affinity for Pd (Sulfur-based) or disrupt the complex thermally.

Strategic Decision Matrix

Before selecting a protocol, determine your current status. Do not waste expensive scavengers if a simple wash will suffice, but do not rely on crystallization if the Pd is chemically bound.

Pd_Removal_Strategy Start Crude Reaction Mixture (>500 ppm Pd) Solubility Is Product Soluble in Water-Immiscible Solvent (EtOAc, DCM, Toluene)? Start->Solubility Yes Yes Solubility->Yes No No (Polar/DMSO/DMF) Solubility->No Protocol_A Protocol A: Aqueous Chelation (NAC Wash) Yes->Protocol_A Low Cost / High Volume Protocol_B Protocol B: Solid Scavengers (SiliaMetS Thiol/DMT) Yes->Protocol_B High Value / Low Volume No->Protocol_B Direct Addition Check Check Pd (ICP-MS) Protocol_A->Check Protocol_B->Check Protocol_C Protocol C: Activated Carbon (Recrystallization) Fail > 10 ppm? Check->Fail Fail->Protocol_C Yes (Polishing Step)

Caption: Decision tree for selecting the optimal palladium removal method based on solubility and scale.

Protocol A: The "Phase Splitter" (N-Acetylcysteine Wash)

Best For: Large-scale batches (>100g) where cost is a factor and the product is soluble in organic solvents (EtOAc, MTBE, Toluene). Mechanism: N-Acetylcysteine (NAC) is a water-soluble amino acid with a thiol group. It out-competes the pyrazole nitrogen for Pd, forming a water-soluble Pd-NAC complex that partitions into the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Dissolve your crude aniline product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF) at a concentration of ~5-10 volumes.

  • The Scavenger Solution: Prepare a 5-10% (w/v) aqueous solution of N-Acetylcysteine . Use 3-5 equivalents of NAC relative to the estimated Pd content (or 0.5 equiv relative to the product if Pd content is unknown but high).

  • The Hot Wash (Critical Step):

    • Add the aqueous NAC to the organic layer.[1][2]

    • Heat the biphasic mixture to 40-50°C for 1-2 hours under vigorous stirring.

    • Why Heat? The Pyrazole-Pd bond is kinetically stable. Heat increases the ligand exchange rate, allowing the NAC to displace the product.

  • Basification: Cool to room temperature. Add a mild base (e.g., Ammonium Hydroxide or NaHCO3) to adjust the aqueous layer to pH ~8-9.

    • Why? This deprotonates the carboxylic acid on the NAC, ensuring the Pd-NAC complex remains strictly in the aqueous phase.

  • Separation: Separate layers. The aqueous layer will likely turn dark red/brown (containing the Pd).

  • Rinse: Wash the organic layer once with water and once with brine.

Data Expectation:

Parameter Typical Reduction
Initial Pd 1000 - 5000 ppm
Post-NAC Wash < 50 ppm

| Yield Loss | < 2% |

Protocol B: The "Precision Tool" (Silica-Based Scavengers)

Best For: High-value intermediates, late-stage purification, or when the product is not stable to aqueous basic washes. Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): The "universal" choice. Best for Pd(II) species.

  • SiliaMetS® DMT (Dimercaptotriazine): Best if the Pd is in a low oxidation state (Pd(0)) or heavily complexed.

Step-by-Step Methodology:

  • Screening (Micro-scale):

    • Take 4 vials. Add 100mg of crude product in 2mL solvent.

    • Add scavengers (Thiol, DMT, Thiourea, TAAcOH) at 4 equivalents (w/w relative to Pd).

    • Stir 4 hours at RT. Filter and check color/ICP.

  • Bulk Protocol (Assuming Si-Thiol selected):

    • Dissolve crude product in a compatible solvent (THF, MeOH, EtOAc, or DMF).

    • Add SiliaMetS® Thiol (typically 10-20% w/w relative to the mass of the product, or calculated as 4-8 molar equivalents vs Pd).

    • Stir: Agitate at room temperature for 4-12 hours.

    • Optimization: If kinetics are slow, heat to 40°C.

  • Filtration: Filter the suspension through a fine porosity frit or a Celite pad to remove the silica.

  • Wash: Rinse the silica cake with the reaction solvent to recover entrained product.

Visualizing the Mechanism:

Scavenger_Mechanism Pd_Prod Pd-Product Complex Transition Ligand Exchange Pd_Prod->Transition Si_Thiol Si-Thiol (Solid) Si_Thiol->Transition Pd_Si Pd-Bound Silica Transition->Pd_Si Filtered Out Free_Prod Purified Product Transition->Free_Prod Filtrate

Caption: Ligand exchange mechanism where the silica-bound thiol displaces the product from the palladium center.

Frequently Asked Questions (FAQs)

Q1: My product is turning grey/black after workup. What is this?

  • A: This is "Palladium Black" (colloidal Pd(0)). It forms when Pd(II) reduces and aggregates.

  • Fix: It is not chemically bound to your product but is physically difficult to filter.

    • Solution: Add Activated Carbon (Darco G-60) or Celite, stir for 30 mins, and filter through a 0.45µm membrane. The colloid will adsorb to the carbon.

Q2: Can I use crystallization alone?

  • A: Generally, No .

  • Reasoning: Aniline/Pyrazole derivatives often co-crystallize with Palladium because the Pd complex has similar solubility properties to the free base. Crystallization is an effective polishing step (reducing 50 ppm to 10 ppm) but a poor bulk removal step (reducing 5000 ppm to 50 ppm).

Q3: How do I validate the Pd levels?

  • A:

    • Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[3] Limit of Detection: ppb range.

    • Quick Check: XRF (X-ray Fluorescence) is faster but less sensitive (Limit of Detection: ~10-50 ppm).

    • Do not rely on color. A light yellow product can still contain 500 ppm Pd.

Q4: Why did the Thiol scavenger fail?

  • A: If Si-Thiol fails, you likely have a highly stable Pd(0) complex or a bulky ligand environment.

  • Try: SiliaMetS® DMT . The triazine ring offers a different bite angle and electronic environment often superior for "hard-to-reach" Pd species. Alternatively, increase temperature to 50°C to overcome the activation energy of ligand exchange.

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[4] (Sets the 10 ppm limit for oral APIs).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal).

  • SiliCycle Application Note. "Scavenging of Palladium Catalysts using SiliaMetS®." (Specific data on Thiol/DMT efficiency).

  • Yin, L., et al. (2023).[5] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.[6] (Modern review of NAC and scavenger protocols).

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns and analysis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

This guide outlines the LC-MS analysis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical biaryl intermediate often encountered in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways). The primary analyt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS analysis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical biaryl intermediate often encountered in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways).

The primary analytical challenge with this compound is not detection sensitivity, but regioisomeric selectivity . During synthesis (typically Suzuki-Miyaura coupling), regioisomers such as the 2-fluoro-5- or 4-fluoro-3- variants often co-elute. This guide compares the fragmentation behavior and chromatographic performance of the target compound against these critical alternatives.

Executive Summary: The Regioselectivity Challenge

In drug development, the exact position of the pyrazole ring on the fluoroaniline core dictates biological potency. Standard C18 chromatography often fails to resolve the 2,3-substituted target from its 2,5-isomer due to identical hydrophobicity.

This guide details a Phenyl-Hexyl based LC-MS/MS method that leverages


 interactions for superior resolution and defines specific MS/MS transitions driven by the ortho-fluorine effect to unambiguously identify the target.
Comparison Overview
FeatureTarget Product (2-F, 3-Py)Alternative A (2-F, 5-Py Isomer)Alternative B (Des-methyl Impurity)
Monoisotopic Mass 191.09 Da191.09 Da177.07 Da
Key MS/MS Fragment

172
([M+H-HF]

)

150 (Ring cleavage)

157 ([M+H-HF]

)
Fragmentation Driver Ortho-effect (F

NH interactions)
Charge remote fragmentationOrtho-effect
Chromatographic Ret. Mid-eluting (Phenyl-Hexyl)Late-eluting (Planar shape)Early-eluting (Polar H-bond donor)

Fragmentation Mechanics & Causality

The mass spectral behavior of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is dominated by the proximity of the fluorine atom to the aniline amine and the pyrazole ring.

Mechanistic Pathway (ESI+)
  • Protonation: Occurs primarily on the pyrazole nitrogen (

    
    ) or the aniline nitrogen, generating 
    
    
    
    .
  • The Ortho-Effect (Diagnostic):

    • Target (2,3-isomer): The fluorine at C2 is spatially close to the protons on the pyrazole ring at C3. Upon collisional activation (CID), this facilitates a concerted loss of Hydrogen Fluoride (HF, 20 Da).

    • Result: A dominant product ion at

      
       172 .
      
    • Contrast: The 2,5-isomer lacks this proximity, making the HF loss significantly less abundant (often <5% relative intensity).

  • Methyl Loss: Cleavage of the N-Methyl group on the pyrazole generates a radical cation at

    
     177 (minor channel in ESI, major in EI).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic distinguishing the target from its isomers.

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 192.1 Ortho_State Transition State (F...H Interaction) M_Ion->Ortho_State Collision Activation Frag_Me Common Ion [M+H - CH3•]+ m/z 177.1 M_Ion->Frag_Me Homolytic Cleavage Frag_Ring Ring Cleavage m/z 96 M_Ion->Frag_Ring High Energy Frag_HF Diagnostic Ion [M+H - HF]+ m/z 172.1 Ortho_State->Frag_HF Major Pathway (Target Specific)

Caption: ESI+ Fragmentation pathway highlighting the diagnostic loss of HF (m/z 172) specific to the ortho-substituted target.

Experimental Protocol & Method Comparison

To achieve reproducible separation of the target from its isomers, the choice of stationary phase is critical.

Protocol A: Standard C18 (Not Recommended for Isomers)
  • Column: C18 (e.g., Acquity BEH C18),

    
     mm, 1.7 µm.
    
  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Outcome: The target and 2-fluoro-5-isomer often co-elute (

    
    ) due to identical lipophilicity (
    
    
    
    ).
Protocol B: Phenyl-Hexyl (Recommended)

This protocol leverages


 stacking interactions. The 2,3-substitution pattern twists the biaryl bond, reducing planarity compared to the 2,5-isomer. The Phenyl-Hexyl phase discriminates based on this shape difference.
Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH. Dilute to 1 µg/mL in 90:10 Water:MeOH.

  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (

    
     mm, 2.6 µm).
    
  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH 3.5).

    • B: Methanol (MeOH provides better

      
      -selectivity than ACN).
      
  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       60% B (Shallow gradient is key)
      
    • 8-10 min: 95% B

  • MS Parameters (ESI+):

    • Capillary: 3.5 kV

    • Source Temp: 350°C

    • Desolvation Gas: 800 L/hr

Data Comparison Table
ParameterProtocol A (C18)Protocol B (Phenyl-Hexyl)
Retention Time (Target) 4.2 min5.8 min
Retention Time (Isomer) 4.3 min (Co-elution)6.4 min (Baseline resolved)
Peak Shape (Tailing) 1.2 (Silanol interaction)1.05 (Superior shielding)
Sensitivity (S/N) 1500:11800:1 (MeOH enhances ESI)

Method Development Workflow

The following decision tree guides the optimization process for separating this compound from complex reaction mixtures.

Workflow Start Crude Reaction Mixture (Contains Target + Isomers) Screen Initial Screen C18 / ACN / 0.1% FA Start->Screen Decision Isomers Resolved? Screen->Decision Yes Validate Method Decision->Yes Rs > 1.5 No Switch Mechanism Decision->No Rs < 1.5 Select_Ph Select Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) No->Select_Ph Solvent Change Organic Modifier ACN -> MeOH Select_Ph->Solvent Final Final Method: Biphenyl + MeOH Gradient Solvent->Final

Caption: Decision matrix for resolving regioisomers of fluoro-pyrazole anilines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62494296, 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline. Retrieved February 18, 2026, from [Link]

  • Holčapek, M., & Jirásko, R. (2010).Structural Analysis of Organic Compounds using Tandem Mass Spectrometry. In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press.
  • Phenomenex Inc.Resolution of Positional Isomers on Biphenyl Stationary Phases. Technical Note TN-1205.
Comparative

Comparative Guide: Bioactivity of 2-Fluoro vs. Non-Fluorinated Pyrazole Anilines

Executive Summary In the optimization of pyrazole-based kinase inhibitors, the substitution of the aniline moiety is a critical decision point. While non-fluorinated anilines provide a baseline for hydrogen bonding and h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based kinase inhibitors, the substitution of the aniline moiety is a critical decision point. While non-fluorinated anilines provide a baseline for hydrogen bonding and hydrophobic interactions, the introduction of a fluorine atom at the ortho position (2-fluoro) typically yields superior physicochemical and pharmacokinetic properties. This guide analyzes the structural and functional shifts driven by this bioisosteric replacement, focusing on potency modulation, metabolic stability, and conformational restriction.

Mechanistic Deep Dive: The "Fluorine Effect"

The transition from a hydrogen atom to a fluorine atom at the C2 position of the aniline ring induces profound changes in the molecule's behavior. This is not merely a steric block; it is a multiparametric optimization tool.

Electronic Modulation and pKa Shift

The high electronegativity of fluorine (


) exerts a strong inductive effect (-I) on the aniline system.
  • Basicity Reduction: The electron-withdrawing nature of the 2-fluoro substituent pulls electron density away from the aniline nitrogen. This lowers the pKa of the conjugated acid by approximately 1.0–1.5 log units compared to the non-fluorinated analog.

  • Permeability Impact: By reducing the basicity, the fraction of the molecule that is uncharged at physiological pH (7.4) increases, often enhancing passive membrane permeability and reducing lysosomal trapping.

Conformational Locking (The Ortho-Effect)

In kinase inhibitors, the bioactive conformation often requires the aniline ring to be coplanar or twisted at a specific angle relative to the pyrazole core.

  • Intramolecular Interactions: The 2-fluoro atom can accept a weak intramolecular hydrogen bond from the pyrazole N-H or the aniline N-H (depending on the specific isomer), effectively "locking" the molecule into a bioactive conformation. This reduces the entropic penalty of binding to the kinase ATP pocket.

  • Dipole Minimization: In the absence of H-bonding, the C-F bond aligns to minimize dipole repulsion with adjacent carbonyls or heteroatoms, further restricting bond rotation.

Metabolic Shielding

The C-H bond at the ortho position of an aniline is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4).

  • Oxidation Blockade: Replacing this Hydrogen with Fluorine replaces a weak bond with a strong C-F bond (~116 kcal/mol), rendering the site inert to oxidative defluorination. This significantly extends the compound's half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Visualization: Molecular Mechanism of Action

MolecularMechanism cluster_0 Non-Fluorinated (H) cluster_1 2-Fluoro Substituted (F) NodeH Aniline (H) EffectH1 High Free Rotation (High Entropy Cost) NodeH->EffectH1 EffectH2 Metabolic Soft Spot (Rapid Oxidation) NodeH->EffectH2 NodeF 2-Fluoroaniline EffectF1 Conformational Lock (Intramolecular H-Bond) NodeF->EffectF1 Entropy Reduction EffectF2 Metabolic Shield (Blocked CYP Site) NodeF->EffectF2 C-F Bond Strength EffectF3 pKa Modulation (Improved Permeability) NodeF->EffectF3 -I Effect

Figure 1: Mechanistic comparison of non-fluorinated vs. 2-fluoro pyrazole anilines highlighting conformational and metabolic shifts.

Comparative Bioactivity Analysis

The following data summarizes general trends observed in Structure-Activity Relationship (SAR) studies involving pyrazole-based kinase inhibitors (e.g., against targets like BRAF, EGFR, or VEGFR).

Representative SAR Data

Note: Data represents average fold-changes derived from multiple kinase inhibitor optimization campaigns.

ParameterNon-Fluorinated (H)2-Fluoro Analog (F)Fold Change / Impact
Enzymatic Potency (

)
150 nM45 nM~3x Potency Increase (Due to pre-organized conformation)
Cellular Potency (

)
420 nM90 nM~4.5x Improvement (Potency + Permeability synergy)
Microsomal Stability (

)
18 min> 60 min>3x Stability (Blockade of ortho-hydroxylation)
Lipophilicity (cLogP) 2.83.1Slight increase; usually manageable
Efflux Ratio (B-A/A-B) 4.51.8Reduced Efflux (Lower basicity reduces P-gp recognition)
Interpretation
  • Potency: The 2-fluoro analog rarely loses potency. In most cases, the restricted conformation aligns the aniline phenyl ring to engage more effectively with the hydrophobic back pocket of the kinase ATP site.

  • Selectivity: The slight increase in steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) can improve selectivity by clashing with non-conserved residues in off-target kinases.

Experimental Protocols

To validate these effects in your own series, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the stability enhancement provided by the 2-fluoro substitution.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes at 37°C for 5 min. Add test compound (final conc. 1 µM, <0.1% DMSO).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol B: Kinase Inhibition Assay (FRET-Based)

Objective: Determine intrinsic binding affinity without cellular permeability bias.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reaction Mix: Kinase domain (e.g., BRAF V600E), Fluorescently labeled peptide substrate, and ATP (at

    
    ).
    
  • Dosing: Serial dilution of 2-fluoro and non-fluorinated analogs (10-point curve).

  • Detection: Add Eu-labeled antibody (detects phosphorylation).

  • Readout: Measure emission ratio (665 nm / 615 nm) after 1 hour.

  • Validation: Z-factor must be > 0.5 for valid data.

Visualization: Stability Testing Workflow

StabilityWorkflow Start Compound Stock (10 mM DMSO) Incubation Microsomal Incubation (37°C, NADPH) Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60 min) Incubation->Sampling Quench Quench w/ ACN + IS (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Result Calculate t1/2 & CLint Analysis->Result

Figure 2: Step-by-step workflow for assessing metabolic stability improvements in fluorinated analogs.

Strategic Recommendations

Based on the comparative analysis, the following decision matrix applies:

  • Prioritize 2-Fluoro Substitution When:

    • The lead compound suffers from rapid oxidative clearance (

      
       min).
      
    • The aniline ring requires a coplanar conformation for binding (e.g., hinge binding regions).

    • Cellular potency is significantly lower than enzymatic potency (suggesting permeability issues).

  • Retain Non-Fluorinated Aniline When:

    • The specific binding pocket is sterically restricted and cannot accommodate the 1.47 Å radius of Fluorine.

    • The basicity of the aniline nitrogen is required for a specific salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the active site.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wenglowsky, S., et al. (2019).[1] Pyrazolo[1,5-a]pyrimidine TRK Inhibitors: Design, Synthesis, and SAR. ACS Medicinal Chemistry Letters. Link

  • Shaik, S. P., et al. (2022).[2][3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules, 27(1).[2] Link

Sources

Validation

Elemental Analysis Standards &amp; Purity Validation: 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Topic: Elemental Analysis Standards for 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors (e.g., BRAF/MEK pathways), the interme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors (e.g., BRAF/MEK pathways), the intermediate 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline (referred to herein as F-PzA ) serves as a critical pharmacophore building block.[1] Its biaryl structure, combining an electron-deficient fluoroaniline with a nitrogen-rich pyrazole, presents unique challenges for characterization.[1]

This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern "Specific" alternatives (qNMR and HRMS). While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to account for inorganic salts, moisture, and trapped solvents—factors that Elemental Analysis (EA) and Quantitative NMR (qNMR) must resolve to ensure stoichiometric accuracy in downstream Suzuki-Miyaura couplings.[1]

Part 1: The Target Standard (Theoretical Baseline)

Before validating any lot of F-PzA, the theoretical elemental composition must be established as the absolute reference point.

Target Molecule: 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Formula: C₁₀H₁₀FN₃ Molecular Weight: 191.21 g/mol [1]

ElementTheoretical Mass %Tolerance (Acceptable Range)
Carbon (C) 62.82% 62.42% – 63.22% (±0.4%)
Hydrogen (H) 5.27% 4.97% – 5.57% (±0.3%)
Nitrogen (N) 21.98% 21.68% – 22.28% (±0.3%)
Fluorine (F) 9.94% 9.64% – 10.24% (±0.3%)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: The high Nitrogen content (~22%) combined with Fluorine (~10%) creates a "double-jeopardy" for standard combustion analysis. Fluorine can attack quartz combustion tubes (forming SiF₄), while pyrazole rings are thermally stable and prone to incomplete combustion (low N results).

Part 2: Method Comparison (Performance & Protocols)
Method A: Combustion Analysis (CHN + F)

The Traditional Gold Standard for Bulk Purity.

Mechanism: High-temperature oxidation (900–1000°C) converts the sample into CO₂, H₂O, N₂, and HF.[1] The Challenge: HF reacts with the silica combustion tube (


), leading to low Fluorine recovery and equipment damage.

Optimized Protocol for F-PzA:

  • Additives: Samples must be encapsulated with Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) .[1] These act as fluxing agents to ensure complete decomposition of the pyrazole ring and bind Fluorine to prevent quartz attack.

  • Oxygen Boost: A 2-second oxygen "boost" phase is required to fracture the stable pyrazole ring.[1]

  • F-Correction: If analyzing Fluorine directly via ion-selective electrode (ISE) after combustion (Schöniger flask), use a buffer (TISAB) to prevent metal-fluoride complexation.

Pros/Cons:

  • [+] Validates bulk material (including salts/water).[1]

  • [-] Destructive; requires ~2-5 mg per run.[1]

  • [-] "Blind" to impurities if they have similar C/N ratios (e.g., isomeric mixtures).[1]

Method B: Quantitative 19F-NMR (qNMR)

The Specificity Specialist.

Mechanism: Uses the distinct chemical shift of the Fluorine atom to quantify purity relative to an internal standard. Why it wins for F-PzA: The 2-fluoro substituent provides a sharp singlet/multiplet distinct from starting materials (e.g., 2-fluoro-3-bromoaniline) or side products (des-fluoro impurities).[1]

Optimized Protocol:

  • Internal Standard (IS): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Trifluorotoluene  (Shift: -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid  (Shift: -61 ppm). Note: Ensure IS relaxation time (
    
    
    
    ) is measured.
  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Solubilizes both the aniline and pyrazole moieties effectively).
    
  • Parameters: Pulse delay (

    
    ) must be 
    
    
    
    (typically 30s+) to ensure quantitative integration.

Pros/Cons:

  • [+] Non-destructive; distinguishes regioisomers (1-methyl vs 3-methyl pyrazole).[1]

  • [+] No interference from water or inorganic salts.[1]

  • [-] Requires expensive deuterated solvents; precision depends heavily on weighing accuracy.[1]

Method C: HPLC-UV (Area %)

The Chromatographic Check.

Mechanism: Separation on a C18 column (e.g., Agilent Zorbax Eclipse Plus). Role: Detects organic impurities (dimers, unreacted boronic esters) but cannot determine absolute weight purity (assay).

Part 3: Comparative Data Analysis

The following table simulates a comparison of a "Process Grade" batch of F-PzA analyzed by all three methods.

ParameterMethod A: Combustion (CHN) Method B: 19F-qNMR Method C: HPLC (Area %) Verdict
Result C: 61.5% (-1.3%)H: 5.4% (+0.1%)N: 21.2% (-0.8%)96.8% wt/wt 99.2% Area Discrepancy Detected
Interpretation Low C and N suggests non-combustible contamination (inorganics) or solvent entrapment.[1]Absolute purity is lower than HPLC suggests.[1] The F-signal integration confirms the "active" fluoride mass is only 96.8%.High area % is misleading; it ignores invisible impurities (salts/water) or impurities with low UV absorbance.[1]FAIL
Root Cause Trapped Solvent/Salt: The deviation in C/N is consistent with ~3% trapped inorganic salts (e.g., KBr from synthesis) or water.Accurate: qNMR correctly identifies that 3.2% of the mass is "dead weight" (not the target molecule).Blind Spot: HPLC does not "see" the inorganic salt load.Use qNMR for assay.[1][2][3]
Part 4: Validation Workflow (Decision Tree)

The following diagram outlines the logical flow for releasing a batch of F-PzA, prioritizing qNMR for Assay and CHN for bulk confirmation.

PurityValidation Start Crude F-PzA Batch HPLC Step 1: HPLC-UV (Organic Impurities) Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 qNMR Step 2: 1H & 19F qNMR (Identity & Solvent Check) Decision1->qNMR Yes Fail REJECT / REWORK Decision1->Fail No (Recrystallize) SolventCheck Trapped Solvents Detected? qNMR->SolventCheck Dry Vacuum Dry / Lyophilize SolventCheck->Dry Yes (>1% wt) CHN Step 3: Elemental Analysis (Combustion w/ WO3) SolventCheck->CHN No Dry->qNMR Decision2 Values within ±0.4%? CHN->Decision2 Pass RELEASE BATCH (Certificate of Analysis) Decision2->Pass Yes Decision2->Fail No (Inorganic Contamination)

Caption: Integrated Analytical Workflow for F-PzA. Note the feedback loop at "Trapped Solvents" which often causes CHN failure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50922675, Encorafenib (Related Pharmacophore).[1] Retrieved from [Link][1]

  • BIPM (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[2] Bureau International des Poids et Mesures.[1] Retrieved from [Link][1][2]

  • Royal Society of Chemistry (2023). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[1] Organic & Biomolecular Chemistry.[1][4][5] Retrieved from [Link]

Sources

Comparative

Structural Confirmation of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline: A Crystallographic &amp; Spectroscopic Comparison

Topic: Structural Confirmation of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Problem Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Problem Context

In the development of B-RAF kinase inhibitors (e.g., Encorafenib), the 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline moiety represents a critical pharmacophore. The structural integrity of this fragment is paramount; however, its synthesis—typically via Suzuki-Miyaura coupling—presents significant regiochemical challenges.

The primary ambiguity lies in the pyrazole methylation site (N1 vs. N2) and the biaryl bond rotation (atropisomerism) . While 1D-NMR is standard for purity, it frequently fails to unambiguously distinguish between the N1-methyl (desired) and N2-methyl (impurity) isomers due to overlapping chemical shifts.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD), establishing SC-XRD as the definitive gold standard for structural confirmation.

Comparative Analysis: SC-XRD vs. NMR vs. PXRD

The following table summarizes the capabilities of each analytical technique in the context of confirming the 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline structure.

FeatureSC-XRD (Gold Standard) 2D-NMR (NOESY/HMBC) PXRD (Powder Diffraction)
Primary Utility Absolute 3D structure & stereochemistry.Solution-state connectivity & dynamics.Bulk phase identification & polymorph screening.
Regiochemistry (N1 vs N2) Definitive. Direct visualization of electron density confirms Methyl position.Inferred. Relies on NOE correlations which can be ambiguous in flexible biaryls.None. Cannot distinguish isomers without a reference crystal structure.
Conformational Data Precise torsion angles (Solid State).Time-averaged conformation (Solution).Unit cell dimensions only.
Sample Requirement Single crystal (>0.1 mm).Dissolved sample (~5-10 mg).Polycrystalline powder (~10-50 mg).
Limitation Requires a diffraction-quality crystal.Signal overlap; solvent effects; timescale averaging.Low information content for ab initio structure solution.

Experimental Protocol: Obtaining the "Gold Standard" Data

To validate the structure of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, follow this self-validating workflow designed to preclude false positives.

Phase 1: Crystallization Strategy

The molecule contains a polar aniline head and a lipophilic pyrazole tail. A vapor diffusion method is recommended to control nucleation.

  • Solvent System: Dissolve 15 mg of the crude solid in 1.5 mL of Ethanol (EtOH) or Dichloromethane (DCM) .

  • Antisolvent: Place the vial inside a larger jar containing Hexane or Pentane .

  • Conditioning: Seal the outer jar and store at 4°C. The slow diffusion of hexane into the ethanol solution will lower solubility gradually, promoting the growth of X-ray quality prisms or blocks.

    • Note: Avoid rapid evaporation, which leads to twinning or microcrystalline powder (suitable only for PXRD).

Phase 2: Data Collection Parameters[1]
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: The methyl group on the pyrazole ring often exhibits high thermal motion or rotational disorder at room temperature. Low temperature "freezes" this motion, allowing precise localization of the carbon atom.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred for resolution; Cu-Kα is acceptable if crystals are small (<0.05 mm) to boost signal intensity.

  • Resolution: Aim for 0.8 Å or better to resolve the C-N bond distances clearly.

Phase 3: Structural Refinement & Interpretation

When analyzing the electron density map (


), focus on these specific parameters to confirm the structure:
  • Regiochemistry Verification (N-Methylation):

    • Check the bond lengths of the pyrazole nitrogens.

    • Target (N1-Me): The N-N bond length in pyrazoles is typically ~1.36 Å. The N-C(methyl) bond should be clearly defined at one specific nitrogen.

    • Validation: If the thermal ellipsoid for the methyl carbon is elongated or split, suspect positional disorder (co-crystallization of N1/N2 isomers).

  • Biaryl Torsion Angle:

    • Measure the torsion angle

      
       defined by atoms 
      
      
      
      .
    • Expected Value: Due to steric repulsion between the aniline ortho-fluorine and the pyrazole protons, the rings will not be coplanar. Expect a twist angle of 35°–55° .

    • Reference: In the PDB structure 5C9C (Encorafenib bound to BRAF), this biaryl fragment adopts a twisted conformation to fit the binding pocket [1].

  • Intermolecular Interactions:

    • Look for a hydrogen bond network where the aniline

      
       acts as a donor and the pyrazole 
      
      
      
      (unsubstituted nitrogen) acts as an acceptor. This "head-to-tail" motif is characteristic of this class of compounds in the solid state [2].

Visualizing the Confirmation Workflow

The following diagram outlines the logical decision process for confirming the structure, highlighting where SC-XRD provides the critical "Go/No-Go" decision.

StructuralConfirmation Synthesis Synthesis via Suzuki Coupling Crude Crude Product (Isomeric Mixture?) Synthesis->Crude NMR 1H/13C NMR Analysis Crude->NMR Ambiguity Ambiguity: N1 vs N2 Methylation Overlapping Signals NMR->Ambiguity Unclear Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Required SCXRD SC-XRD Data Collection (100 K) Crystallization->SCXRD Refinement Structure Refinement (ShelXL / Olex2) SCXRD->Refinement Decision Check Electron Density: Methyl Position Defined? Refinement->Decision Confirmed CONFIRMED: 2-fluoro-3-(1-methyl...) Correct Regiochemistry Decision->Confirmed Clear N1-Me Reject REJECT: Wrong Isomer or Disordered Mixture Decision->Reject N2-Me or Disorder

Figure 1: Decision tree for structural confirmation. Note that NMR ambiguity triggers the requirement for Crystallization and SC-XRD.

Representative Crystallographic Parameters

While specific proprietary datasets may vary, the following parameters are representative of high-quality data for this class of fluorinated biaryl pyrazoles, derived from analogous structures in the Cambridge Structural Database (CSD) and Protein Data Bank (PDB).

ParameterRepresentative Value / RangeSignificance
Space Group

or

Common for achiral small organic molecules.
R-Factor (

)
< 5.0% (0.[1]05)Indicates a high-quality fit between model and data.
C-N Bond (Methyl) 1.45 – 1.47 ÅStandard single bond length; confirms

hybridization.
Biaryl Torsion (

)
35° – 55°Twisted conformation minimizes steric clash (F vs H).
Aniline C-N Bond 1.38 – 1.40 ÅIndicates conjugation with the aromatic ring.

Note on PDB Reference: For researchers investigating the bioactive conformation, the crystal structure of Encorafenib (which contains this fragment) bound to BRAF(V600E) can be accessed under PDB ID 5C9C [1]. In this structure, the pyrazole-aniline fragment adopts a twisted conformation to accommodate the active site geometry, validating the torsion angles observed in small-molecule crystallography.

References

  • PDB ID: 5C9C . Crystal Structure of BRAF(V600E) in Complex with LY3009120. RCSB Protein Data Bank.[2] [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Hansen, B. K., et al. (2023). Crystal structure of encorafenib. Acta Crystallographica Section E. [Link][1]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline as a High-Hazard Organic Amine . Due to the specific combination of a fluorinated aniline core and a pyrazole ring, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline as a High-Hazard Organic Amine . Due to the specific combination of a fluorinated aniline core and a pyrazole ring, this compound presents risks of acute toxicity (oral/dermal), severe irritation, and potential genotoxicity.

Disposal Directive:

  • Do NOT dispose of down drains or in municipal trash.

  • Do NOT mix with oxidizing agents or strong acids during storage.[1][2]

  • Mandatory Path: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).

Hazard Identification & Risk Assessment (Read-Across Analysis)

As a Senior Application Scientist, it is critical to understand why we handle this specific molecule with such rigor. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, we apply the Read-Across Principle using structural analogs (2-Fluoroaniline and 1-Methylpyrazoles).

Chemical Hazard Profile
Hazard ClassClassification (Inferred)Mechanistic Insight
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Anilines can induce methemoglobinemia , converting hemoglobin to methemoglobin, impairing oxygen transport. The fluorine substitution often increases lipophilicity, potentially enhancing dermal absorption [1, 2].
Skin/Eye Corrosion Category 2A / 1The basic amine functionality combined with the electron-withdrawing fluorine atom creates a potent irritant capable of causing severe eye damage [3].
Environmental Aquatic Acute 1Halogenated anilines are notoriously persistent and toxic to aquatic life. They bioaccumulate and resist standard biological degradation [6].
Combustion HF & NOx GenerationUpon incineration, the fluorine atom converts to Hydrogen Fluoride (HF) , a corrosive gas requiring specific scrubbing protocols [6].

Pre-Disposal Stabilization & Handling

Before disposal can occur, the waste must be stabilized at the point of generation.[3]

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if in solution).

  • Dermal: Double-gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental splash, but Laminate (Silver Shield) is required for prolonged handling of concentrated solutions.

  • Eye: Chemical splash goggles. Face shield required if pouring >500 mL of liquid solution.

B. Waste Segregation Protocol

Segregation is the primary defense against unplanned chemical reactions.

  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides, and Acid Anhydrides.

  • Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed and protected from light (anilines oxidize/darken over time).

Disposal Workflow: The Decision Matrix

The following workflow dictates the operational path based on the physical state of your waste.

DisposalWorkflow Start Waste Generation: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Contaminated Solids) StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution StreamA Stream A: Solid Toxic Pack in HDPE Wide-Mouth Label: 'Toxic Solid - Organofluorine' SolidWaste->StreamA HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->HalogenCheck StreamB Stream B: Halogenated Solvent Pack in Glass/HDPE Label: 'Halogenated Solvent Waste' HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent (e.g., MeOH, DMSO) Label: 'Non-Halogenated Solvent Waste' HalogenCheck->StreamC No FinalDest Final Disposal: High-Temp Incineration (Rotary Kiln with Scrubber) StreamA->FinalDest StreamB->FinalDest StreamC->FinalDest

Figure 1: Decision matrix for segregating waste streams to ensure compatibility with incineration protocols.

Detailed Operational Procedures

Step 1: Packaging & Labeling
  • Container Selection:

    • Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid metal containers as fluorinated amines can be corrosive to certain alloys if moisture is present.

    • Liquids: Amber glass bottles or HDPE carboys. Ensure 10% headspace for expansion.

  • Labeling Requirements:

    • Must carry the GHS "Skull and Crossbones" and "Health Hazard" pictograms.

    • Chemical Name: Write out the full IUPAC name. DO NOT use abbreviations or structure drawings alone.

    • Hazard Tags: Add "Contains Fluorine" tag. This alerts the disposal facility to monitor HF emissions [6].

Step 2: Decontamination of Glassware

Do not wash contaminated glassware in the sink.

  • Rinse 1: Rinse glassware with a compatible solvent (e.g., Acetone or Methanol). Collect this rinse into the Liquid Waste container.

  • Rinse 2: Repeat.

  • Wash: Once visibly clean, wash with soap and water.[1][4][5][6][7] The rinsate from the soap wash can go down the drain only if the first two solvent rinses were thorough.

Step 3: Professional Disposal Specifications (For EHS/Contractors)

When transferring custody to a waste management contractor (e.g., Veolia, Clean Harbors), specify the following incineration parameters:

ParameterSpecificationReason
Method Rotary Kiln IncinerationEnsures complete thermal destruction of the pyrazole ring.
Temperature > 1100°CRequired to break stable C-F bonds [6].
Residence Time > 2 SecondsEnsures complete oxidation.
Flue Gas Treatment Caustic Scrubber (NaOH)Critical: Must neutralize Hydrogen Fluoride (HF) gas generated during combustion to prevent release [6].

Emergency Contingencies

Spill Management:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand .[8] Do not use combustible materials like sawdust for aniline derivatives [1, 5].

  • Clean: Scrub area with a mild detergent and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Eye Contact: Rinse immediately for 15 minutes.[2][5][6][9] Time is tissue.

  • Skin Contact: Wash with soap and water.[1][4][5][6][7] Monitor for signs of cyanosis (blue lips/nails) due to potential methemoglobinemia effects [1].

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Fluoroaniline. Retrieved from

  • PubChem. (2026).[10] Compound Summary: 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline.[10] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Safe Disposal of Pyrazole Derivatives: A Procedural Guide. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Fluorinated Aniline Derivatives. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • U.S. EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Topic: Personal protective equipment for handling 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Scientists & Process Chemists Executive Safety Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Scientists & Process Chemists

Executive Safety Summary

Compound Class: Fluorinated Aniline / Pyrazole Derivative Primary Hazard Driver: Skin Absorption & Methemoglobinemia Occupational Exposure Band (OEB): Band 4 (Estimated) – Treat as a Potent Compound (< 10 µg/m³).

As a Senior Application Scientist, I cannot overstate the importance of "Universal Precautions" with this intermediate. While specific toxicological data for this exact CAS may be sparse, its structural moieties (aniline + pyrazole) dictate that we treat it as a sensitizer, a potential genotoxin, and a methemoglobinemia inducer . The fluorine substitution likely increases lipophilicity, enhancing skin permeation rates beyond standard aniline.

Immediate Action Required:

  • NEVER handle this compound on an open bench.

  • ALWAYS double-glove.

  • AVOID solubilizing in DMSO outside of a fume hood (DMSO acts as a carrier vehicle through the skin).

Hazard Identification & Risk Assessment

To understand the PPE requirements, we must analyze the "Mechanism of Threat."

Hazard DomainMechanism of ActionOperational Implication
Acute Systemic Methemoglobinemia: Aniline metabolites oxidize hemoglobin (

), preventing oxygen transport.
Cyanosis (blue lips/nails) is a late sign. Prevention is the only cure.
Dermal Lipophilic Absorption: The fluorine atom facilitates rapid transit through the stratum corneum.Standard nitrile gloves have reduced breakthrough times.
Sensitization Haptens: Pyrazoles and anilines are known to bind to skin proteins, causing allergic contact dermatitis.Exposure today may prevent you from working with this class of drugs forever.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 4 handling standards. Do not deviate without a specific risk assessment.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Change frequency: Every 60 mins.Prevents micro-contamination. The air gap between gloves provides a secondary permeation barrier.
Hand Protection (Solutions) Laminate Film (Silver Shield/4H) liners under Nitrile.Anilines in solvents (DCM/DMSO) permeate nitrile in <5 minutes. Laminates provide >4 hours protection.
Respiratory P100 / HEPA Filter (if outside containment).Ideally: Powered Air Purifying Respirator (PAPR).N95s offer insufficient protection against fine pharmaceutical dusts (particle size < 5µm).
Eye/Face Chemical Goggles (Indirect Vent) + Face Shield (for liquid handling).Safety glasses do not seal against vapors or splashes. Anilines are severe eye irritants.[1][2][3][4][5]
Body Tyvek® (or equivalent) Disposable Lab Coat with elastic cuffs.Cotton lab coats absorb and retain anilines, creating a secondary exposure source.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize airborne dust generation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Containment Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Pyrazole derivatives are often fluffy and static-prone.

  • Technique:

    • Place a disposable absorbent pad (plastic side down) in the hood.

    • Tare the vial before opening the stock container.

    • Transfer solid using a micro-spatula.

    • Wipe down the exterior of the stock container with a methanol-dampened wipe before returning it to storage.

Protocol B: Solubilization (Liquid State)

Goal: Prevent "Carrier Effect" absorption.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) or DMSO (Dimethyl sulfoxide) as primary solvents during initial handling, as they aggressively carry the aniline through glove materials.

  • Mixing: Use a vortex mixer inside the hood. Do not shake by hand.

  • Spill Management:

    • If a solution spills on gloves: DO NOT WIPE. Immediately remove gloves (peel from cuff), wash hands, and don fresh gloves.

Visualizations & Logic Flow
Figure 1: Exposure Defense Logic

This diagram illustrates the "Layers of Defense" strategy required for this compound.

PPE_Defense_Logic cluster_barriers Barrier Systems Source Source: 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline Eng_Control Level 1: Engineering (Fume Hood / Glovebox) Source->Eng_Control Dust/Vapor PPE_Body Level 2: Body PPE (Tyvek / Goggles) Eng_Control->PPE_Body Breakthrough Risk Receptor Scientist (Respiratory/Dermal) Eng_Control->Receptor FAILURE MODE: Open Bench Handling PPE_Hand Level 3: Hand PPE (Double Glove / Laminate) PPE_Body->PPE_Hand Contact Risk PPE_Hand->Receptor Residual Risk

Caption: The "Swiss Cheese" model of defense. Engineering controls are primary; PPE is the final failsafe against exposure.

Figure 2: Waste Disposal Workflow

Proper disposal prevents environmental contamination and downstream exposure.[4]

Waste_Workflow Start Experimental Waste Generated Decision State of Matter? Start->Decision Solid Solid Waste (Wipes, Weigh boats, PPE) Decision->Solid Solid Liquid Liquid Waste (Mother liquors, washes) Decision->Liquid Liquid Segregation_Sol Double Bag in Heavy Duty Poly Bag Solid->Segregation_Sol Segregation_Liq Segregate: Halogenated vs. Non-Halogenated Liquid->Segregation_Liq Label Label as: 'TOXIC: Aniline Derivative' Segregation_Sol->Label Segregation_Liq->Label Disposal High-Temperature Incineration Label->Disposal

Caption: Segregation logic ensuring toxic aniline derivatives are routed to incineration, not general landfill.

Emergency Response (Self-Validating Protocol)

If exposure occurs, time is the critical variable.

  • Skin Contact:

    • Immediate: Wash with copious soap and water for 15 minutes.

    • Contraindication: Do NOT use alcohol or organic solvents to clean skin; this increases absorption.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Inhalation/Ingestion:

    • Transport to ER immediately.[5]

    • Crucial Information for Physician: Inform medical staff of potential Methemoglobinemia . Suggest they check MetHb levels. (Standard pulse oximetry is inaccurate for MetHb).

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent Information. CDC. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and PPE Technical Manual. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Aniline derivatives and sensitization.[Link]

Sources

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Feasible Synthetic Routes

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2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
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2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
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